2-Chloro-3-(trifluoromethyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-7(9(11,12)13)14-5-3-1-2-4-6(5)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMAQWRRJQVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353021 | |
| Record name | 2-chloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254732-51-9 | |
| Record name | 2-Chloro-3-(trifluoromethyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254732-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(trifluoromethyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS No. 254732-51-9): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)quinoxaline, a key heterocyclic building block in medicinal chemistry. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of a reactive chloro group at the 2-position and a trifluoromethyl moiety at the 3-position makes this compound a versatile scaffold for the synthesis of novel therapeutic agents.[3] This document details its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role in the development of anticancer and antimicrobial agents. Experimental protocols for its synthesis and functionalization are provided, alongside a summary of the biological activities of its derivatives.
Chemical Properties and Data
This compound is a stable, solid organic compound. The trifluoromethyl group enhances its metabolic stability and membrane permeability, making it an attractive feature in drug design.[3]
| Property | Value | Reference |
| CAS Number | 254732-51-9 | [4] |
| Molecular Formula | C₉H₄ClF₃N₂ | [4] |
| Molecular Weight | 232.59 g/mol | [4] |
| Physical State | Solid | |
| Purity | Typically >97% | [5] |
| Storage | Room temperature, under an inert atmosphere | [3][5] |
Synthesis and Functionalization
The synthesis of this compound is a multi-step process that begins with the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, followed by chlorination.
General Synthesis Pathway
The synthesis of this compound typically starts from o-phenylenediamine and a trifluoromethyl-containing β-ketoester. The resulting quinoxalinone is then chlorinated to yield the final product.
Caption: General Synthesis Workflow.
Experimental Protocol: Synthesis
This protocol is a general procedure and may require optimization.
Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a trifluoromethyl β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the quinoxalinone intermediate.
Step 2: Synthesis of this compound
-
In a fume hood, suspend the dried 3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Functionalization via Suzuki-Miyaura Coupling
The chloro-substituent at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[6]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).[6]
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.[7]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Caption: Suzuki-Miyaura Coupling Workflow.
Biological Activity of Derivatives
Derivatives of this compound have shown promising activity in several therapeutic areas. The trifluoromethyl group often contributes to enhanced biological potency.[9]
Antimicrobial Activity
Quinoxaline 1,4-dioxide derivatives containing a trifluoromethyl group have been investigated for their antimicrobial properties.[9] These compounds have been shown to act as DNA-damaging agents.[9]
| Compound Derivative | Organism | MIC (µg/mL) | Reference |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | S. aureus ATCC 29213 | Varies with substitution | [9] |
| M. tuberculosis | Varies with substitution | [9] | |
| 2,3-diaminoquinoxaline derivatives | Gram-positive & Gram-negative bacteria | Varies with substitution | [10] |
Anticancer Activity
New series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines.[11][12]
| Compound Derivative | Cell Line | GI₅₀ (µM) | Reference |
| 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide analog | Leukemia cell lines | < 0.15 | [11] |
| Breast (MCF7) | Varies with substitution | [11] | |
| Lung (NCI-H460) | Varies with substitution | [11] | |
| CNS (SF-268) | Varies with substitution | [11] |
Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound are not yet elucidated, its derivatives are known to act through various mechanisms. For instance, some quinoxaline-based anticancer agents function as topoisomerase II inhibitors.[13] The antimicrobial quinoxaline 1,4-dioxides are suggested to exert their effect through DNA damage.[9]
Caption: Putative Mechanism of Action.
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its amenability to functionalization, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it a scaffold of high interest in medicinal chemistry. The demonstrated antimicrobial and anticancer activities of its derivatives warrant further investigation and optimization of this promising chemical core. This guide provides a foundational resource for researchers to explore the full potential of this compound in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 254732-51-9 [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3-(trifluoromethyl)quinoxaline. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted values based on structurally related compounds and established scientific principles. Detailed methodologies for key experimental procedures are also provided to support further research and characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| CAS Number | 254732-51-9 | |
| Molecular Formula | C₉H₄ClF₃N₂ | |
| Molecular Weight | 232.59 g/mol | |
| Melting Point | Not available (Predicted to be a solid at room temperature) | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and poor solubility in water is predicted. | |
| Purity | Commercially available with purities typically around 96%. | |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place. |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from general procedures for quinoxaline synthesis.
Step 1: Condensation to form 3-(Trifluoromethyl)quinoxalin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: To this solution, add ethyl 2,2,2-trifluoro-3-oxobutanoate (1 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 3-(trifluoromethyl)quinoxalin-2(1H)-one, is expected to precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination to form this compound
-
Reaction Setup: In a fume hood, carefully place the dried 3-(trifluoromethyl)quinoxalin-2(1H)-one (1 equivalent) in a round-bottom flask.
-
Addition of Chlorinating Agent: Add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to the flask.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
Diagram of Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: NMR and Mass Spectrometry Characterization
This protocol outlines a general procedure for the structural characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic protons on the quinoxaline ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm).
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. The carbon atoms of the quinoxaline core and the trifluoromethyl group will have characteristic chemical shifts.
-
¹⁹F NMR Spectroscopy: Acquire the fluorine NMR spectrum to confirm the presence and environment of the trifluoromethyl group.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.
Diagram of Characterization Workflow
Caption: Workflow for the structural characterization and purity assessment.
Potential Biological Activity and Signaling Pathways
Quinoxaline derivatives are a well-established class of compounds with a broad range of biological activities, often acting as inhibitors of various protein kinases. Kinase inhibition can disrupt cellular signaling pathways that are critical for cell growth, proliferation, and survival, making these compounds promising candidates for anticancer drug development. The inhibition of these pathways can ultimately lead to programmed cell death, or apoptosis.
Potential Kinase Inhibition Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors.
Caption: Generalized MAPK and PI3K/Akt signaling pathways potentially inhibited by quinoxaline derivatives.
Apoptosis Pathways
The induction of apoptosis is a common downstream effect of kinase inhibition. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical data on 2-Chloro-3-(trifluoromethyl)quinoxaline, a key building block in medicinal chemistry and drug discovery. Its utility is particularly noted in the synthesis of complex quinoxaline scaffolds for investigating structure-activity relationships (SAR) in neuropharmacology.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₉H₄ClF₃N₂ | [1][2][3] |
| Molecular Weight | 232.59 g/mol | [2][4][5] |
| CAS Number | 254732-51-9 | [1][2][3] |
Structural Information
The chemical structure of this compound is foundational to its reactivity and interaction with biological targets. The diagram below illustrates the arrangement of its constituent atoms.
Chemical structure of this compound.
Experimental Protocols
Due to the nature of this request, specific experimental protocols are not applicable as the provided information is based on established chemical data rather than novel experimental findings. The molecular weight and formula are determined through standard analytical techniques such as mass spectrometry and elemental analysis.
Applications in Research
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Notably, it is utilized in the development of subtype-selective ligands for 5-HT₃ serotonin receptors.[2] The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, making it a valuable moiety in drug design.[2] Researchers also explore related trifluoromethylquinoxaline 1,4-dioxides for their potential as DNA-damaging antimicrobial agents.[2]
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound|CAS 254732-51-9 [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Navigating the Solubility of 2-Chloro-3-(trifluoromethyl)quinoxaline: A Technical Guide for Researchers
For Immediate Release
Data Presentation: Solubility Profile
A thorough literature search did not yield specific quantitative solubility data for 2-Chloro-3-(trifluoromethyl)quinoxaline. However, based on the general characteristics of quinoxaline derivatives, a qualitative solubility profile can be inferred. Quinoxaline derivatives are generally characterized by their aromatic structure, which often leads to good solubility in many organic solvents but poor aqueous solubility.
To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting experimentally determined solubility data. Researchers are encouraged to populate this table with their findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Reference |
| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Chloroform | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Acetonitrile | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Heptane | e.g., 25 | e.g., Isothermal Saturation |
Experimental Protocols: Determining Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted isothermal saturation method.[1]
1. Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with tight-fitting caps
-
Constant temperature incubator/shaker
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[1]
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved.[1]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid aspirating any solid particles.
-
Filtration/Centrifugation: To ensure the complete removal of any undissolved solid, either centrifuge the collected supernatant at a high speed or filter it through a suitable, solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a pre-prepared calibration curve.
-
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)
3. Data Reporting:
Report the solubility values in both mg/mL and mol/L, along with the experimental temperature and the analytical method used for quantification.
Visualization of a Relevant Biological Pathway
Quinoxaline derivatives have been identified as inhibitors of various signaling pathways implicated in disease. For instance, certain 2,3,6-trisubstituted quinoxaline derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2] The following diagram illustrates the inhibitory effect of a generic quinoxaline derivative on this pathway.
References
A Comprehensive Technical Guide to the Safety, Handling, and Toxicological Profile of 2-Chloro-3-(trifluoromethyl)quinoxaline
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing essential safety information for 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS No. 254732-51-9). Due to the limited availability of extensive, direct experimental safety studies for this specific compound, this guide synthesizes information from Safety Data Sheets (SDS) of the compound itself and its structural analogs, alongside relevant research on the broader quinoxaline class.
Chemical and Physical Properties
This compound is a chemical building block primarily used in research and development, particularly in medicinal chemistry for drug discovery.[1] The trifluoromethyl group is often incorporated into compounds to enhance metabolic stability and membrane permeability.[1]
| Property | Data | Reference |
| CAS Number | 254732-51-9 | [1][2][3] |
| Molecular Formula | C₉H₄ClF₃N₂ | [1][2][3] |
| Molecular Weight | 232.59 g/mol | [1][2][3] |
| Purity | Typically ≥96-97% | [2][4] |
| Appearance | Powder (Information on color varies) | [5] |
| Storage Conditions | Room/ambient temperature, under inert atmosphere. | [1][2] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[4][6][7][8] |
Signal Word: Danger [5]
Hazard Pictograms:
-
Acute Toxicity (skull and crossbones)
-
Health Hazard/Hazard to the Ozone Layer (exclamation mark)
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A generalized workflow for ensuring laboratory safety begins with the correct selection and use of PPE.
Caption: Required Personal Protective Equipment for handling quinoxaline compounds.
Experimental Handling Protocol
This protocol outlines the necessary steps for safely handling the compound during experimental procedures. All operations should be performed within a certified chemical fume hood.[9]
Preparation:
-
Designate a specific work area within a chemical fume hood for handling the compound.[9]
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily accessible.[9]
-
Verify that an emergency eyewash station and safety shower are accessible.[9]
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound inside the fume hood to contain dust.[9]
-
Use appropriate tools like a micro-spatula to minimize dust generation.[9]
-
If preparing a solution, add the solid slowly to the solvent.[9]
Reaction and Post-Handling:
-
Keep reaction vessels clearly labeled and sealed.[9]
-
Continuously monitor the reaction for any unexpected changes.[9]
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.[9]
-
Dispose of contaminated PPE in a designated hazardous waste container.[9]
Caption: General laboratory workflow for handling hazardous chemical compounds.
First Aid and Emergency Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Measure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician or poison control center if you feel unwell. | [6][8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing. | [6][8] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. | [7][8] |
Toxicological Information and Biological Activity
While specific toxicological studies on this compound are not widely published, the quinoxaline scaffold is of significant interest in drug discovery. Quinoxaline derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties.[1][10][11]
Research on related compounds, such as trifluoromethylquinoxaline 1,4-dioxides, has identified them as potential DNA-damaging antimicrobial agents.[12] This suggests a possible mechanism of action for this class of compounds involves interaction with cellular DNA, which could be a source of their therapeutic effects as well as their toxicity.
The logical flow from hazard identification to mitigation is crucial for laboratory safety.
Caption: Logical relationship between hazard statements and precautionary measures.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
Keep away from incompatible materials and foodstuffs.[14]
Disposal:
-
Disposal of this chemical must be handled as hazardous waste.
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[15]
-
Solid waste, including contaminated gloves and labware, should be collected in a dedicated, labeled "Halogenated Organic Solid Waste" container.[9]
-
Do not dispose of this chemical down the drain.[9]
References
- 1. This compound|CAS 254732-51-9 [benchchem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-(Trifluoromethyl)quinoxaline 97 148853-42-3 [sigmaaldrich.com]
- 6. fishersci.es [fishersci.es]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline - Safety Data Sheet [chemicalbook.com]
Commercial Suppliers and Technical Guide for 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)quinoxaline, a key building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, and a detailed experimental protocol for a common synthetic application.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. These companies offer the compound in various purities and quantities, catering to the needs of both small-scale research and larger drug development projects. The table below summarizes key information from prominent suppliers.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | sc-286817 | Refer to CoA | 254732-51-9 | C₉H₄ClF₃N₂ | 232.59[1] |
| Thermo Scientific | 11480000 | 96% | 254732-51-9 | C₉H₄ClF₃N₂ | 232.59[2] |
| Vibrant Pharma Inc. | V00158 | 97% | 254732-51-9 | C₉H₄ClF₃N₂ | 232.59[3] |
| Benchchem | BCC6093 | >95% | 254732-51-9 | C₉H₄ClF₃N₂ | 232.59[4] |
| BLD Pharm | BD120786 | 254732-51-9 | [5] | ||
| 2a biotech | 2A-0120786 | 254732-51-9 | [6] |
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, the properties of structurally similar compounds provide valuable insights. For instance, the related compound 2-(Trifluoromethyl)quinoxaline has a melting point of 60-65 °C. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a desirable moiety in drug design.[4]
Core Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[4] The presence of a reactive chlorine atom at the 2-position makes it an ideal substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[7][8] This versatility has led to its use in the development of:
-
Kinase Inhibitors: The quinoxaline scaffold is a common feature in many kinase inhibitors, which are critical in cancer therapy.[9] By functionalizing the 2-position, novel derivatives can be synthesized to target specific kinases involved in cell proliferation and survival signaling pathways.
-
Neuropharmacological Agents: This compound is a precursor for the synthesis of ligands for serotonin receptors, such as 5-HT₃, which are involved in neurological processes like anxiety and pain.[4]
-
Antimicrobial and Antiviral Agents: Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[4]
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for creating diverse libraries of substituted quinoxalines for drug discovery.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture (e.g., 8 mL of dioxane and 2 mL of water).
-
Reaction: Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-(trifluoromethyl)quinoxaline.[7]
Visualizations
The following diagrams illustrate the key synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction, a pivotal application for this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.ie [fishersci.ie]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. This compound|CAS 254732-51-9 [benchchem.com]
- 5. 254732-51-9|this compound|BLD Pharm [bldpharm.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
synthesis and characterization of 2-Chloro-3-(trifluoromethyl)quinoxaline
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical intermediate in the field of medicinal chemistry. Its unique structure, featuring both a chloro and a trifluoromethyl group on the quinoxaline scaffold, makes it a valuable building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and thorough characterization of this compound. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing properties like metabolic stability and membrane permeability. This compound is particularly significant in the development of subtype-selective ligands for 5-HT₃ serotonin receptors, which are implicated in neurological functions such as anxiety, pain processing, and the vomiting reflex.[1] The quinoxaline core itself is a privileged structure, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 254732-51-9 | [3][4] |
| Molecular Formula | C₉H₄ClF₃N₂ | [3][4] |
| Molecular Weight | 232.59 g/mol | [3][4] |
| Appearance | Powder | |
| Purity | Typically ≥96% | [3][5] |
| Storage Conditions | Room temperature, under an inert atmosphere | [1][3] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of an aromatic diamine with a trifluoromethyl-substituted α-dicarbonyl compound to form the quinoxalinone intermediate. This is a widely used and facile method for creating the quinoxaline core.[2][6][7] The second step is a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the final product.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide a general methodology for the synthesis. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one (Intermediate)
This procedure is adapted from the general synthesis of quinoxalinones via condensation.[2]
-
Methodology:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Slowly add 3,3,3-trifluoropyruvic acid (1.0 equivalent) to the solution at room temperature while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash it with cold ethanol, and dry it under vacuum. This intermediate can typically be used in the next step without further purification.
-
Step 2: Synthesis of this compound (Final Product)
This protocol details the chlorination of the quinoxalinone intermediate using phosphorus oxychloride (POCl₃).[2][8]
-
Methodology:
-
In a 100 mL round-bottom flask, place the dried 3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 equivalent) from the previous step.
-
In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).
-
Attach a reflux condenser and gently heat the mixture to reflux for 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic and must be done with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or other suitable base until the pH is approximately 7-8. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterization of the Final Product
The structure and purity of the synthesized this compound must be confirmed using standard analytical techniques.
Caption: Logical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the chemical structure. The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C nuclei.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 300-400 MHz)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (4 positions) | 7.80 - 8.30 | m |
Note: The four protons on the benzene ring of the quinoxaline core will appear as complex multiplets in the aromatic region.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 75-100 MHz)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Cl) | 145 - 150 |
| C-3 (C-CF₃) | 135 - 140 (q, JC-F ≈ 35-40 Hz) |
| CF₃ | 118 - 122 (q, JC-F ≈ 270-280 Hz) |
| Aromatic C (6 carbons) | 128 - 142 |
Note: Carbons coupled to fluorine will appear as quartets (q) due to C-F coupling.
General NMR Experimental Protocol:
A general methodology for acquiring NMR spectra for this compound is as follows:[9]
-
Sample Preparation: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).
-
Acquisition: Use a standard single-pulse experiment for ¹H NMR and a proton-decoupled pulse sequence for ¹³C NMR to enhance the signal-to-noise ratio.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 232 / 234 | [M]⁺ / [M+2]⁺ Molecular ion peaks showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. |
| 197 | [M-Cl]⁺ Fragment corresponding to the loss of the chlorine radical. |
| 163 | [M-CF₃]⁺ Fragment corresponding to the loss of the trifluoromethyl radical. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 4: Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| 3050 - 3100 | Aromatic C-H stretch |
| 1600 - 1620 | C=N stretch (quinoxaline ring) |
| 1450 - 1580 | Aromatic C=C stretch |
| 1100 - 1350 | C-F stretch (strong) |
| 750 - 850 | C-Cl stretch |
References
- 1. This compound|CAS 254732-51-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.ie [fishersci.ie]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Ascendant Trajectory of Trifluoromethylated Quinoxaline Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoxaline scaffold has unlocked a new frontier in medicinal chemistry. This powerful combination has yielded a plethora of derivatives with potent and diverse biological activities, positioning them as highly promising candidates for the development of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of trifluoromethylated quinoxaline derivatives, with a focus on their anticancer and antimicrobial properties.
Quantitative Biological Activity: A Comparative Analysis
The biological potency of trifluoromethylated quinoxaline derivatives has been extensively evaluated through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity, providing a clear comparison of the efficacy of different derivatives.
Anticancer Activity of Trifluoromethylated Quinoxaline Derivatives
The anticancer potential of these compounds has been demonstrated against a range of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in Table 1. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity (IC50, µM) of Selected Trifluoromethylated Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: Pyrrolo[1,2-a]quinoxalines | |||
| Compound 8a | NCI-60 Panel Average | Varies | [1] |
| Compound 8b | NCI-60 Panel Average | Varies | [1] |
| Series B: Quinoxaline-2-carboxamides | |||
| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | [2] |
| Compound 17 | HCT-116 (Colon) | 48 ± 8.79 | [2] |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [2] |
| Series C: Imidazole-substituted Quinoxalines | |||
| Compound 24 | A375 (Melanoma) | 0.003 | [2] |
| Series D: General Quinoxaline Derivatives | |||
| Compound 19 | Various | 9 - 80.9 | [2] |
| Compound 20 | Various | 8.9 - 95.4 | [2] |
| Benzoxazole derivative 8 | MGC-803, HepG-2, A549, Hela, T-24 | 1.49 - 6.91 | [2] |
Note: The activity of these compounds can be influenced by the position and nature of various substituents on the quinoxaline ring.
Antimicrobial Activity of Trifluoromethylated Quinoxaline Derivatives
Trifluoromethylated quinoxaline derivatives have also shown significant promise as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Trifluoromethylated Quinoxaline 1,4-Dioxides
| Compound | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | M. smegmatis mc² 155 | M. tuberculosis H37Rv | Reference |
| Series of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | [3] | |||||
| 12c | 1 | 2 | >32 | 0.5 | 1 | [3] |
| 13c | 0.5 | 1 | >32 | 0.25 | 0.5 | [3] |
| 14c | 1 | 2 | >32 | 0.5 | 1 | [3] |
| 15c | 2 | 4 | >32 | 1 | 2 | [3] |
| 16c | 1 | 2 | >32 | 0.5 | 1 | [3] |
| 18c | 2 | 4 | >32 | 1 | 2 | [3] |
| Ciprofloxacin | 0.25 | 0.5 | 0.016 | 0.125 | 0.25 | [3] |
| Rifampicin | 0.008 | 16 | 8 | 0.06 | 0.03 | [3] |
Note: The introduction of a halogen atom at position 6 of the quinoxaline ring has been shown to increase antimicrobial activity.[4]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological assessment of trifluoromethylated quinoxaline derivatives involve a series of well-defined experimental procedures.
General Synthesis of Trifluoromethylated Quinoxaline Derivatives
A common and effective method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[5][6] The introduction of the trifluoromethyl group can be achieved by using appropriately substituted starting materials.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-trifluoromethyl-1,2-phenylenediamine)
-
1,2-dicarbonyl compound (e.g., benzil)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., iodine, Lewis acids)[7]
Procedure:
-
Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent in a reaction vessel.
-
Add a catalytic amount of the chosen catalyst, if required.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography to obtain the desired trifluoromethylated quinoxaline derivative.[7]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trifluoromethylated quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Trifluoromethylated quinoxaline derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][12]
Unraveling the Mechanism of Action: Signaling Pathways and Molecular Targets
The biological activities of trifluoromethylated quinoxaline derivatives are attributed to their ability to modulate key cellular signaling pathways.
Anticancer Mechanism: Targeting PI3K/Akt/mTOR and p53 Pathways
Several studies have implicated the PI3K/Akt/mTOR and p53 signaling pathways in the anticancer effects of quinoxaline derivatives.[4][13][14] Trifluoromethylated quinoxalines can act as inhibitors of key kinases within the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[4][13] Furthermore, some derivatives have been shown to activate the p53 tumor suppressor pathway, inducing apoptosis (programmed cell death) in cancer cells.[14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated quinoxaline derivatives.
Caption: Activation of the p53 pathway by trifluoromethylated quinoxaline derivatives.
Antimicrobial Mechanism: DNA Damage and Beyond
The antimicrobial action of certain trifluoromethylated quinoxaline derivatives, particularly the 1,4-dioxides, is believed to involve the induction of DNA damage in microbial cells.[4] These compounds can be bioreductively activated within the microbial cells to generate reactive oxygen species (ROS), which in turn can lead to DNA strand breaks and ultimately cell death.
Caption: Experimental workflow for antimicrobial evaluation of quinoxaline derivatives.
Conclusion and Future Perspectives
Trifluoromethylated quinoxaline derivatives represent a highly versatile and promising class of bioactive compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with a growing understanding of their mechanisms of action, provides a strong foundation for further development. Future research should focus on optimizing structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this remarkable class of molecules. The continued investigation of their interactions with key biological targets will undoubtedly pave the way for the development of innovative and effective treatments for a range of human diseases.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Frontiers | In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Crystal Structure of 2-Chloro-3-(trifluoromethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the crystal structure of 2-chloro-3-(trifluoromethyl)quinoxaline derivatives. While a specific crystallographic study for this compound is not publicly available, this document leverages data from the closely related and structurally foundational compound, 2-chloroquinoxaline, to provide a comprehensive understanding of the molecular geometry and crystal packing characteristics of this class of compounds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The spatial arrangement of atoms within these molecules, as determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₄ClF₃N₂ and a molecular weight of 232.59 g/mol .[2][3] The quinoxaline core is a privileged structure in drug discovery, and the introduction of a chloro group at the 2-position and a trifluoromethyl group at the 3-position can significantly influence its physicochemical properties and biological activity. The trifluoromethyl group, in particular, is often utilized in medicinal chemistry to enhance metabolic stability and membrane permeability.
Synthesis of this compound Derivatives
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most common and versatile method for constructing the quinoxaline core is through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of chloro-substituted quinoxalines, a subsequent chlorination step is typically employed.
General Synthetic Workflow
The synthesis of this compound would likely proceed through a two-step process:
-
Condensation: Reaction of o-phenylenediamine with a suitable trifluoromethyl-containing 1,2-dicarbonyl compound to form the 2-(trifluoromethyl)quinoxalin-3(4H)-one intermediate.
-
Chlorination: Subsequent treatment of the quinoxalinone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product.
The following diagram illustrates the general synthetic workflow for producing substituted quinoxaline derivatives.
Caption: General synthetic workflow for 2-chloro-substituted quinoxalines.
Crystal Structure Analysis: A Case Study of 2-Chloroquinoxaline
In the absence of specific crystallographic data for this compound, the crystal structure of 2-chloroquinoxaline (C₈H₅ClN₂) provides valuable insights into the expected molecular planarity and intermolecular interactions that govern the crystal packing of this family of compounds.[4][5]
Crystallographic Data
The crystal structure of 2-chloroquinoxaline was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | 2-Chloroquinoxaline[4][5] |
| Molecular Formula | C₈H₅ClN₂ |
| Molecular Weight | 164.59 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1299 (2) |
| b (Å) | 3.8082 (1) |
| c (Å) | 21.0777 (6) |
| α (°) | 90 |
| β (°) | 93.028 (2) |
| γ (°) | 90 |
| Volume (ų) | 731.82 (3) |
| Z | 4 |
| Temperature (K) | 118 (2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg m⁻³) | 1.494 |
| R-factor | 0.038 |
| wR-factor | 0.099 |
Molecular Geometry and Crystal Packing
The molecule of 2-chloroquinoxaline is planar.[4][5] In the crystal structure, the planar molecules are arranged in a way that their chlorine atoms are in close contact, with Cl···Cl distances of 3.808 (1) and 3.881 (1) Å.[4][5] These distances are indicative of weak Cl···Cl interactions, which contribute to the formation of a supramolecular chain.[4][5] It is anticipated that the introduction of a trifluoromethyl group at the 3-position would significantly alter the crystal packing due to its steric bulk and the potential for halogen bonding involving the fluorine atoms.
Experimental Protocols
The following sections detail the general experimental procedures for the synthesis and crystallographic analysis of quinoxaline derivatives.
Synthesis of a Quinoxalinone Intermediate
This procedure is adapted from the general synthesis of quinoxalinones via condensation.
Methodology:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol.
-
Stir the mixture until the solid is fully dissolved.
-
Add a solution of the 1,2-dicarbonyl compound (1.0 eq) in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with a cold solvent, and dry under vacuum.
Chlorination of the Quinoxalinone Intermediate
Methodology:
-
In a round-bottom flask, place the dried quinoxalinone intermediate (1.0 eq).
-
Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃, 5-10 eq), in a fume hood.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8, which will cause the crude product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-chloroquinoxaline derivative.
Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a critical step in modern chemistry and drug discovery. The general workflow for single-crystal X-ray diffraction is outlined below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Methodology:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Selection and Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Data Processing: Process the raw diffraction data to obtain a set of unique reflections with their intensities and standard uncertainties. This includes integration, scaling, and absorption corrections.
-
Structure Solution: Determine the initial atomic positions from the processed data using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
-
Structural Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined, the analysis of the closely related 2-chloroquinoxaline provides a solid foundation for understanding the structural characteristics of this class of molecules. The established methodologies for synthesis and crystal structure analysis detailed in this guide provide a clear pathway for future research on this and other novel quinoxaline derivatives. A comprehensive understanding of their three-dimensional structures is paramount for the rational design and development of new therapeutic agents with enhanced efficacy and selectivity.
References
The Strategic Application of 2-Chloro-3-(trifluoromethyl)quinoxaline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Within this versatile class of compounds, 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9) has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position provides a convenient handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. Concurrently, the trifluoromethyl group at the 3-position often enhances the metabolic stability, membrane permeability, and binding affinity of the resulting molecules. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of derivatives of this compound, with a focus on its utility in developing kinase inhibitors and other targeted therapies.
Synthesis of the Core Scaffold
The synthesis of this compound typically proceeds through a two-step sequence: condensation of an o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound, followed by chlorination of the resulting quinoxalinone intermediate. A representative synthetic protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one
A mixture of o-phenylenediamine (1.0 eq) and 1,1,1-trifluoro-2,3-butanedione (1.0 eq) in a suitable solvent such as ethanol is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-(trifluoromethyl)quinoxalin-2(1H)-one.
Step 2: Chlorination of 3-(Trifluoromethyl)quinoxalin-2(1H)-one
The 3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux and monitored by TLC. After completion, the excess chlorinating agent is carefully quenched, and the product is isolated by extraction and purified by chromatography to afford this compound.
Applications in Medicinal Chemistry
The strategic placement of the chloro and trifluoromethyl groups on the quinoxaline core makes this compound a versatile starting material for the synthesis of a wide array of biologically active molecules. Key areas of application include the development of kinase inhibitors, antimicrobial agents, and ligands for neuropharmacological targets.
Kinase Inhibition
Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases. The 2-amino-3-(trifluoromethyl)quinoxaline scaffold, readily accessible from the parent chloro-compound via nucleophilic substitution, has shown particular promise in this area.
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in cell survival, proliferation, and drug resistance in various cancers.[2] Derivatives of this compound have been explored as dual inhibitors of Pim-1 and Pim-2.[3]
Table 1: In vitro Inhibitory Activity of 2-Amino-3-(trifluoromethyl)quinoxaline Derivatives against Pim-1 and Pim-2 Kinases [3]
| Compound | R Group | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) |
| 1a | H | > 10 | > 10 |
| 1b | 4-Fluorophenyl | 1.2 | 0.8 |
| 1c | 4-Chlorophenyl | 0.9 | 0.5 |
| 1d | 4-Bromophenyl | 0.7 | 0.4 |
| 1e | 4-Methylphenyl | 1.5 | 1.1 |
| 1f | 4-Methoxyphenyl | 2.1 | 1.8 |
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with autoimmune diseases and hematological malignancies. Quinoxalinone-based compounds have been identified as potent inhibitors of JAK2 and JAK3.[1][4]
Antimicrobial Activity
Derivatives of 3-(trifluoromethyl)quinoxaline have demonstrated significant antimicrobial properties. For instance, novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have been synthesized and evaluated for their activity against a broad panel of bacteria, including mycobacteria.[5] The mode of action for these compounds is believed to involve DNA damage.[5]
Neuropharmacology: 5-HT3 Receptor Ligands
The 5-HT3 receptor, a ligand-gated ion channel, is a key target in the management of nausea and vomiting, particularly chemotherapy-induced emesis. Research has shown that this compound serves as a precursor for the synthesis of subtype-selective ligands for 5-HT3 receptors, highlighting its potential in the development of novel neuropharmacological agents.[1]
Experimental Methodologies
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of this compound is susceptible to nucleophilic displacement. A general procedure for the synthesis of 2-amino-3-(trifluoromethyl)quinoxaline derivatives is as follows:
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, is added the desired amine (1.1-1.5 eq) and a base, such as triethylamine or potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
In vitro Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against target kinases is typically determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Synthetic workflow from starting materials to lead compounds.
Caption: Mechanism of JAK-STAT pathway inhibition by quinoxaline derivatives.
Conclusion
This compound is a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic accessibility and the distinct properties conferred by the chloro and trifluoromethyl substituents make it an ideal starting point for the development of novel therapeutic agents. The successful application of this building block in the synthesis of potent kinase inhibitors and other biologically active molecules underscores its significance for researchers and professionals in the field of drug discovery. Future exploration of this scaffold is likely to yield further promising candidates for the treatment of a range of diseases.
References
- 1. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline from o-Phenylenediamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route starting from readily available o-phenylenediamine. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and visual diagrams to illustrate the synthetic workflow and reaction pathway.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization at the 2-position. This protocol details a reliable and reproducible method for its preparation.
Synthetic Pathway Overview
The synthesis of this compound from o-phenylenediamine is achieved through a two-step process:
-
Step 1: Condensation - Reaction of o-phenylenediamine with ethyl 3,3,3-trifluoropyruvate to form the intermediate, 3-(trifluoromethyl)quinoxalin-2(1H)-one.
-
Step 2: Chlorination - Subsequent treatment of the quinoxalinone intermediate with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Condensation | o-Phenylenediamine, Ethyl 3,3,3-trifluoropyruvate | Ethanol | Reflux | 4-6 | 85-95 |
| 2 | Chlorination | 3-(Trifluoromethyl)quinoxalin-2(1H)-one, POCl₃ | Neat | Reflux | 2-4 | 75-85 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-(Trifluoromethyl)quinoxalin-2(1H)-one | C₉H₅F₃N₂O | 214.15 | 9.5-10.5 (br s, 1H, NH), 7.3-7.8 (m, 4H, Ar-H) | ~155 (C=O), ~145 (q, C-CF₃), ~130-135 (Ar-C), ~123 (q, CF₃), ~115-120 (Ar-C) | ~ -65 to -70 (s) | 214 [M]⁺ |
| This compound | C₉H₄ClF₃N₂ | 232.59 | 7.8-8.2 (m, 4H, Ar-H) | ~150 (q, C-CF₃), ~140-145 (Ar-C), ~130-135 (Ar-C), ~120 (q, CF₃), ~125-130 (Ar-C) | ~ -60 to -65 (s) | 232 [M]⁺ |
| (Note: Specific spectral data may vary slightly based on instrumentation and solvent.) |
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one
Materials:
-
o-Phenylenediamine
-
Ethyl 3,3,3-trifluoropyruvate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol (approximately 10 mL per gram of diamine).
-
To this solution, add ethyl 3,3,3-trifluoropyruvate (1.05 eq) dropwise at room temperature with continuous stirring.
-
Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is incomplete, the reaction mixture can be concentrated under reduced pressure to about half its original volume and then cooled in an ice bath to induce further precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 3-(trifluoromethyl)quinoxalin-2(1H)-one as a solid. This intermediate is often of sufficient purity to be used directly in the next step.
Step 2: Synthesis of this compound
Materials:
-
3-(Trifluoromethyl)quinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Beaker
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask, place the dried 3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The quinoxalinone may not fully dissolve initially.
-
Attach a reflux condenser and gently heat the mixture to reflux (the boiling point of POCl₃ is approximately 105 °C).
-
Maintain the reflux for 2-4 hours. The reaction mixture should become a clear solution as the reaction progresses. Monitor the reaction by TLC (if a suitable system can be found, quenching a small aliquot with care).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
The crude product will often precipitate as a solid. If so, collect it by vacuum filtration, wash with water, and dry.
-
If the product does not precipitate or is oily, transfer the neutralized aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-3-(trifluoromethyl)quinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications and advanced material properties. The protocols and data presented herein are based on established methodologies for structurally similar heteroaryl chlorides and serve as a detailed guide for the synthesis of 2-aryl-3-(trifluoromethyl)quinoxalines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers high efficiency, functional group tolerance, and is particularly valuable for the synthesis of biaryl and heterobiaryl scaffolds, which are prominent motifs in pharmaceuticals and functional materials.[1][3] The functionalization of the quinoxaline core at the 2-position via Suzuki coupling allows for the exploration of a broad chemical space, enabling the development of new molecular entities.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium(0)-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or a boronate ester, with an organic halide or triflate.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[2]
Recommended Reaction Components and Conditions
A successful Suzuki coupling of this compound is dependent on the careful selection of the reaction components. The following table summarizes common reagents and conditions adapted from protocols for similar heteroaryl chlorides.
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[2] | Catalyst loading typically ranges from 1-10 mol%. The choice of catalyst can significantly impact reaction efficiency.[2] |
| Ligand | PPh₃, dppf, XPhos, SPhos, P(t-Bu)₃ | Stabilizes the palladium center and modulates its reactivity. | Bulky, electron-rich phosphine ligands are often effective for coupling heteroaryl chlorides.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KF | Activates the boronic acid for transmetalation.[2] | The choice and stoichiometry of the base can influence the reaction rate and formation of side products. Aqueous base solutions are commonly used.[2] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF | Solubilizes reactants and facilitates the reaction. | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. A co-solvent like water is often used. |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | The organoboron coupling partner. | Typically used in a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.[4] |
| Temperature | Room Temperature to 120 °C | Provides the necessary activation energy for the reaction. | Higher temperatures are often required for less reactive aryl chlorides.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. | Essential for reproducible and high-yielding reactions. |
Representative Data from Analogous Suzuki Coupling Reactions
The following table summarizes typical yields obtained in Suzuki coupling reactions of various chloro-heterocycles with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.
| Chloro-heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 | [5] |
| 2,6-Dichloroquinoxaline | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 67 | [5] |
| 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75 | [5] |
| 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 | [5] |
| 2,6-Dichloroquinoxaline | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 72 | [5] |
| 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 63 | [5] |
| 2,6-Dichloroquinoxaline | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 45 | [5] |
Experimental Protocols
This section provides two detailed, generalized methodologies for the Suzuki coupling of this compound with an arylboronic acid. These protocols are adapted from established procedures for similar heteroaryl chlorides and should be optimized for each specific substrate combination.[2][4]
Protocol A: General Method Using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[4]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]
-
1,4-Dioxane and Water (4:1 ratio)[2]
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).[2][4]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 8 mL of dioxane and 2 mL of water for a 1.0 mmol scale reaction).[2]
-
Stir the reaction mixture at 90-100 °C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-(trifluoromethyl)quinoxaline.
Protocol B: Method Employing a Buchwald-type Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[4]
-
Toluene and Water (10:1 ratio)[2]
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add degassed toluene and water in a 10:1 ratio (e.g., 10 mL of toluene and 1 mL of water).[2]
-
Seal the vessel and stir the reaction mixture vigorously at 100-110 °C.[2]
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final product.
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. Quinoxaline scaffolds, in particular, are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.
The subject of these application notes, 2-Chloro-3-(trifluoromethyl)quinoxaline, presents a unique challenge and opportunity for C-N bond formation. The presence of a chlorine atom at the 2-position provides a reactive handle for cross-coupling, while the potent electron-withdrawing trifluoromethyl group at the 3-position significantly influences the electronic properties of the quinoxaline core. This electronic modification can enhance the substrate's reactivity towards nucleophilic attack, potentially facilitating the Buchwald-Hartwig amination.
These notes provide a comprehensive guide for researchers undertaking the Buchwald-Hartwig amination of this compound. Included are generalized protocols, representative data for similar substrates, and key considerations for reaction optimization.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of electron-deficient 2-chloroquinoxalines with various amines. It is crucial to note that these are illustrative examples based on similar substrates, and optimization will be necessary for this compound to achieve optimal results. The strong electron-withdrawing nature of the trifluoromethyl group may necessitate adjustments to catalyst systems and reaction conditions.
Table 1: Buchwald-Hartwig Amination of this compound with Substituted Anilines (Representative Data)
| Entry | Aniline | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18-24 | 75-85 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.5) | t-BuOH | 90 | 24 | 70-80 |
Reaction Conditions: this compound (1.0 mmol), Aniline derivative (1.2 mmol), specified catalyst, ligand, base, and solvent (5 mL).
Table 2: Buchwald-Hartwig Amination of this compound with Alkylamines and Other Amines (Representative Data)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 90 | 12-16 | 70-80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.8) | THF | 80 | 10-14 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16-20 | 75-85 |
| 4 | Indole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 20-24 | 65-75 |
Reaction Conditions: this compound (1.0 mmol), Amine (1.2 mmol), specified catalyst, ligand, base, and solvent (5 mL).
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be regarded as starting points and will likely require optimization for specific amine coupling partners.
Protocol 1: General Procedure for Amination with Anilines
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, the aniline derivative, the base, the palladium catalyst, and the phosphine ligand to a Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 90-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amination with Alkylamines and other N-Nucleophiles
Materials:
-
This compound (1.0 equiv)
-
Alkylamine or other N-nucleophile (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., Xantphos, DavePhos, tBuXPhos) (2-4 mol%)
-
Strong Base (e.g., NaOtBu, LHMDS) or Inorganic Base (K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Toluene, Dioxane, or THF
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, combine the this compound, the palladium catalyst, the ligand, and the base in a Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C).
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Purification: Remove the solvent in vacuo and purify the residue via flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the quinoxaline core is paramount for the modulation of these activities and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-3-(trifluoromethyl)quinoxaline.
The presence of a chlorine atom at the C2 position, activated by the potent electron-withdrawing trifluoromethyl group at the C3 position and the nitrogen atoms within the pyrazine ring, renders this compound highly susceptible to displacement by a variety of nucleophiles.[1] This reactivity allows for the synthesis of a diverse library of 2,3-disubstituted quinoxaline derivatives, which are invaluable for structure-activity relationship (SAR) studies in drug discovery and for the creation of novel materials. The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance metabolic stability and membrane permeability.[2]
General Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from the C2 position of the quinoxaline ring by a nucleophile. This reaction typically proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Chloro-3-(trifluoromethyl)quinoxaline. This versatile building block is a valuable starting material for the synthesis of a diverse range of functionalized quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their potential biological activities. The protocols outlined below cover three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
The quinoxaline scaffold is a prominent heterocyclic motif in numerous biologically active compounds. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability. The chlorine atom at the 2-position of this compound serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3]
The general scheme for the functionalization of this compound is depicted below:
Figure 1. General functionalization workflow for this compound.
Data Presentation: Representative Cross-Coupling Reactions
Table 1: Representative Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | ~75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~80-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | ~70-85 |
| 4 | 2-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | ~60-75 |
Note: Data is compiled from studies on analogous chloroquinoxalines and other chloro-N-heterocycles.[2][4][5] Yields for this compound may vary.
Table 2: Representative Sonogashira Coupling of Chloro-Heterocycles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 12 | ~85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 12 | ~75-85 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 12 | ~90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 12 | ~70-80 |
Note: Data is based on the Sonogashira coupling of analogous chloroquinoxalines.[6][7] Yields for this compound may vary.
Table 3: Representative Buchwald-Hartwig Amination of Chloro-Heterocycles
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | ~85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >90 |
| 3 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | ~70-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | ~80-90 |
Note: Data is compiled from general literature on Buchwald-Hartwig aminations of heteroaryl chlorides.[3][8][9] Yields for this compound may vary.
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific coupling partners.[3][4][6]
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard work-up and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 90-110 °C) for the specified time (usually 8-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Sonogashira C-C Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)
-
Base (e.g., Et₃N or DIPEA, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard work-up and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or an elevated temperature (typically 25-80 °C) for the specified time (usually 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3. Experimental workflow for the Sonogashira coupling.
Protocol 3: Buchwald-Hartwig C-N Cross-Coupling
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen) and glovebox (recommended)
-
Sealed tube
-
Standard work-up and purification reagents
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry sealed tube.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox if necessary, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Figure 4. Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-3-(trifluoromethyl)quinoxaline in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 2-chloro-3-(trifluoromethyl)quinoxaline, a key scaffold in medicinal chemistry. The protocols detailed below are designed to facilitate Structure-Activity Relationship (SAR) studies by enabling the synthesis of a diverse library of analogues. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The strategic placement of a trifluoromethyl group at the C3 position can enhance metabolic stability and cell permeability, making this scaffold particularly attractive for drug discovery programs.[2]
The derivatization strategies outlined herein focus on the reactive C2-chloro substituent, which serves as a versatile handle for introducing molecular diversity through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is profoundly influenced by the nature of the substituents at the C2 and C3 positions. While comprehensive SAR data for a complete series of 2-substituted-3-(trifluoromethyl)quinoxaline derivatives is not available in a single source, analysis of related quinoxaline analogues provides valuable insights for rational drug design.
Anticancer Activity:
The quinoxaline core is a common feature in molecules targeting various cancer-related pathways. For instance, some derivatives act as inhibitors of receptor tyrosine kinases or intracellular signaling pathways like PI3K/AKT/mTOR.[3] The introduction of different aryl and heteroaryl groups at the C2 position can significantly modulate the antiproliferative activity. Studies on related 2,3-disubstituted quinoxalines have shown that heteroaromatic substitutions, such as furan rings, can be more potent than phenyl groups.[3] Furthermore, the substitution pattern on these aromatic rings plays a crucial role in determining the potency and selectivity.
Table 1: Anticancer Activity of Representative Quinoxaline Derivatives
| Compound ID | R Group at C2 | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | 2-Furanyl | A549 (Lung) | 1.5 | [3] |
| 2 | 2-Furanyl | HT-29 (Colon) | 1.2 | [3] |
| 3 | 2-Furanyl | PC-3 (Prostate) | 1.8 | [3] |
| 4 | Phenyl | A549 (Lung) | >10 | [3] |
| 5 | Phenyl | HT-29 (Colon) | >10 | [3] |
| 6 | Phenyl | PC-3 (Prostate) | >10 | [3] |
| 7 | 4-(Trifluoromethyl)phenylamino | MCF-7 (Breast) | Not specified | [1] |
Note: Data for compounds 1-6 is for 2,3-disubstituted quinoxalin-6-amine analogs and is presented here to illustrate the impact of C2/C3 substituents. Compound 7 is a 6-bromo-2-chloro-3-aminoquinoxaline derivative.
Antimicrobial Activity:
Quinoxaline 1,4-di-N-oxides, which can be synthesized from chloroquinoxaline precursors, have demonstrated significant antimicrobial properties. The trifluoromethyl group at C3 is often associated with increased antibacterial and antimycobacterial activity.[2] The nature of the substituent at the C2 position, often an acyl group in this class of compounds, and further substitutions on the benzene ring of the quinoxaline core, can fine-tune the antimicrobial spectrum and potency.[2]
Table 2: Antimicrobial Activity of 2-Acyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide Derivatives
| Compound ID | R Group at C2 | R' at C6/C7 | Microorganism | MIC (µg/mL) | Reference |
| 8 | Acetyl | H | S. aureus | 16 | [2] |
| 9 | Acetyl | Cl | S. aureus | 1 | [2] |
| 10 | Acetyl | H | M. tuberculosis | 8 | [2] |
| 11 | Acetyl | Cl | M. tuberculosis | 0.5 | [2] |
| 12 | Benzoyl | H | S. aureus | >32 | [2] |
| 13 | Benzoyl | Cl | S. aureus | 4 | [2] |
Note: These compounds are 1,4-di-N-oxides, a different class from the direct derivatives of this compound, but provide insight into the effect of the trifluoromethyl group and other substituents on antimicrobial activity.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Cross-Coupling
This protocol describes the formation of a carbon-carbon bond at the C2 position of the quinoxaline core by coupling with an aryl or heteroaryl boronic acid.[4][5][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water (if using a mixed solvent system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium catalyst and add it to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
This protocol outlines the formation of a carbon-nitrogen bond at the C2 position by coupling with a primary or secondary amine.[7][8][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, or BrettPhos, 2-4 mol%)[7]
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried Schlenk tube
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the this compound to the tube.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct displacement of the C2-chloro substituent with various nucleophiles.
A. With N-Nucleophiles (Amines):
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 2.0-5.0 equiv, can also be used as solvent)
-
Optional: Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Solvent (e.g., Ethanol, DMF, or NMP)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine and, if necessary, the base.
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
B. With O-Nucleophiles (Alcohols/Phenols):
Materials:
-
This compound (1.0 equiv)
-
Alcohol or phenol (can be used as solvent or 1.5-3.0 equiv)
-
Strong base (e.g., NaH or KOt-Bu, 1.5 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol or phenol to a suspension of the strong base in the anhydrous solvent at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.
-
Add a solution of this compound in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
C. With S-Nucleophiles (Thiols):
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.2 equiv)
-
Base (e.g., K₂CO₃ or NaH, 1.5 equiv)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of this compound and the thiol in the chosen solvent, add the base.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Alternatively, extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes for derivatization.
References
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 2-Chloro-3-(trifluoromethyl)quinoxaline as a versatile starting material. The protocols detailed herein focus on the construction of fused quinoxaline systems, specifically[1][2][3]triazolo[4,3-a]quinoxalines and pyrazolo[1,5-a]quinoxalines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioactivity of the resulting molecules.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. The reactivity of substituted quinoxalines, such as this compound, provides a valuable platform for the synthesis of more complex, fused heterocyclic systems. The chloro substituent at the 2-position is susceptible to nucleophilic displacement, enabling the introduction of various functional groups and the construction of new rings.
This document outlines detailed experimental procedures for the synthesis of two important classes of fused quinoxalines. Additionally, it summarizes the reported biological activities of related compounds, offering insights into their potential therapeutic applications.
Data Presentation: Biological Activities of Fused Quinoxaline Heterocycles
The following table summarizes the reported biological activities of various quinoxaline-based heterocyclic compounds, highlighting their potential in drug discovery.
| Heterocyclic System | Compound Type | Biological Activity | Target/Mechanism of Action | Reference |
| [1][2][3]Triazolo[4,3-a]quinoxaline | Various substituted derivatives | Anticancer | Growth inhibition against various tumor cell lines. | [4] |
| Various substituted derivatives | Antimicrobial | Activity against various pathogenic organisms. | [5] | |
| 4-Amino derivatives | Antiviral | Promising antiviral activity. | [5] | |
| Pyrazolo[1,5-a]quinoxaline | Pyrazolo[1,5-a]quinoxalin-4(5H)-ones | HIV integrase inhibitors | Inhibition of HIV integrase enzyme. | [6] |
| in vivo antitumor activities | - | [6] | ||
| Quinoxaline Derivatives | 2-Alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives | Anticancer | Potent activity against a panel of 60 human tumor cell lines. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-[1][2][3]triazolo[4,3-a]quinoxalines
This protocol describes a two-step synthesis of 4-amino-[1][2][3]triazolo[4,3-a]quinoxalines starting from this compound. The first step involves the formation of a key hydrazino intermediate, which is then cyclized and substituted.
Step 1: Synthesis of 2-Hydrazino-3-(trifluoromethyl)quinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) in an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Isolation of this compound: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Hydrazine Reaction: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (a slight excess, e.g., 1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Step 2: Synthesis of 4-Amino-[1][2][3]triazolo[4,3-a]quinoxalines
-
Cyclization: In a round-bottom flask, suspend 2-Hydrazino-3-(trifluoromethyl)quinoxaline (1.0 eq) in an excess of an appropriate triethyl orthoester (e.g., triethyl orthoformate for an unsubstituted triazole ring).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Isolation of Intermediate: After cooling, the intermediate 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline derivative may precipitate. Collect the solid by filtration. If not, remove the excess orthoester under reduced pressure.
-
Amination: Dissolve the crude intermediate in a suitable solvent such as ethanol. Add the desired primary or secondary amine (1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: The product may precipitate upon formation. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, concentrate the solvent and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Representative Synthesis of 1-Substituted-pyrazolo[1,5-a]quinoxalines
This representative protocol outlines a plausible synthetic route to pyrazolo[1,5-a]quinoxalines from 2-Hydrazino-3-(trifluoromethyl)quinoxaline and an active methylene compound. The specific reaction conditions may require optimization depending on the chosen active methylene compound.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Hydrazino-3-(trifluoromethyl)quinoxaline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add an equimolar amount of a suitable active methylene compound (e.g., a β-ketoester like ethyl acetoacetate or a dinitrile like malononitrile).
-
Catalyst: Add a catalytic amount of a base (e.g., a few drops of piperidine) or an acid (e.g., a few drops of acetic acid), depending on the specific reaction mechanism.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After cooling, the product may precipitate from the reaction mixture. Collect the solid by vacuum filtration and wash with a small amount of cold solvent. If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazolo[1,5-a]quinoxaline derivative.
Mandatory Visualization
Caption: Synthetic workflow for 4-Amino-[1][2][3]triazolo[4,3-a]quinoxalines.
Caption: General synthetic route to Pyrazolo[1,5-a]quinoxalines.
Caption: Potential mechanism of action for anticancer quinoxaline derivatives.
References
- 1. Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-(trifluoromethyl)quinoxaline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a trifluoromethyl group can further enhance the pharmacological profile of these molecules by improving metabolic stability, lipophilicity, and binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, and it is particularly valuable for the functionalization of heterocyclic cores like quinoxaline.[3][4]
This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-chloro-3-(trifluoromethyl)quinoxaline with various arylboronic acids. The resulting 2-aryl-3-(trifluoromethyl)quinoxaline derivatives are of significant interest in drug discovery, particularly as potential kinase inhibitors.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., an arylboronic acid) with an organic halide (in this case, this compound). The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[3]
Data Presentation: Representative Reaction Yields
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical yields obtained for the structurally analogous Suzuki coupling of 2,6-dichloroquinoxaline with various arylboronic acids. These data serve as a valuable reference for expected outcomes.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-(trifluoromethyl)quinoxaline | [Estimated based on analogue] |
| 2 | 4-Tolylboronic acid | 2-(4-Tolyl)-3-(trifluoromethyl)quinoxaline | 75[5] |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)quinoxaline | 63[5] |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-(trifluoromethyl)quinoxaline | 62[5] |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-3-(trifluoromethyl)quinoxaline | 90[5] |
| 6 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-3-(trifluoromethyl)quinoxaline | 45[5] |
Yields are for the analogous coupling with 2,6-dichloroquinoxaline and are provided as a reference.[5]
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)
Experimental Workflow Diagram:
References
Application Note: A Robust Protocol for the Synthesis of 2-Aryl-3-(Trifluoromethyl)quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the synthesis of 2-aryl-3-(trifluoromethyl)quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The described protocol is based on the well-established condensation reaction between an appropriate o-phenylenediamine and an aryl-substituted trifluoromethyl-1,2-dione. This method offers a reliable and efficient route to these valuable compounds. Included are a step-by-step experimental protocol, a summary of representative quantitative data, and a visual workflow of the synthesis.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The incorporation of a trifluoromethyl group and an aryl substituent at the 2- and 3-positions of the quinoxaline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This has led to their exploration as potential therapeutic agents, including antimicrobial and anticancer drugs. The synthesis of 2-aryl-3-(trifluoromethyl)quinoxalines is typically achieved through the condensation of an o-phenylenediamine with a corresponding 1,2-dicarbonyl compound. This direct approach provides a versatile and straightforward method for accessing a library of these derivatives.
Experimental Protocol
This protocol details the synthesis of a representative 2-aryl-3-(trifluoromethyl)quinoxaline via the condensation of o-phenylenediamine with an aryl trifluoromethyl-1,2-dione.
Materials:
-
o-Phenylenediamine
-
Aryl trifluoromethyl-1,2-dione (e.g., 1-phenyl-3,3,3-trifluoropropane-1,2-dione)
-
Ethanol (or other suitable solvent such as acetic acid)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass funnel and filter paper
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Addition of Dione: To the stirred solution, add the aryl trifluoromethyl-1,2-dione (1.0 mmol). If desired, a catalytic amount of glacial acetic acid (0.1 mmol) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated to yield the 2-aryl-3-(trifluoromethyl)quinoxaline. The final product should be characterized by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Data Presentation
The following table summarizes representative yields for the synthesis of various quinoxaline derivatives, highlighting the efficiency of the condensation reaction under different conditions.
| Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| o-Phenylenediamine and Benzil | TiO2-Pr-SO3H / EtOH | 10 min | 95 | - | [1] |
| 4-Methyl-1,2-phenylenediamine and Benzil | PbBr2 / EtOH | 38 min | 93 | 113-114 | [2] |
| o-Phenylenediamine and 1,1,1-trifluorohexane-2,4-dione | Et3N / THF | - | good | - | [3] |
| 5-Fluoro-benzofuroxan and 1,1,1-trifluoropentane-2,4-dione | - | - | 72 | 153-155 | [3] |
| o-Phenylenediamine and Benzil | Hexafluoroisopropanol (HFIP) | 1 hour | 95 | - | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aryl-3-(trifluoromethyl)quinoxalines.
Caption: General workflow for the synthesis of 2-aryl-3-(trifluoromethyl)quinoxalines.
Signaling Pathway Diagram
The synthesis of 2-aryl-3-(trifluoromethyl)quinoxalines proceeds through a condensation reaction, which can be visualized as a direct pathway from reactants to the final product.
Caption: Reaction pathway for the synthesis of 2-aryl-3-(trifluoromethyl)quinoxalines.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Chloro-3-(trifluoromethyl)quinoxaline as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)quinoxaline is a key heterocyclic building block in medicinal chemistry. The quinoxaline scaffold itself is a privileged structure, appearing in numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of a trifluoromethyl group at the 3-position often enhances the metabolic stability, lipophilicity, and binding affinity of the final molecule. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups and the construction of libraries of potential drug candidates.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, supported by detailed experimental protocols and quantitative data.
I. Synthesis of Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents, particularly as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, has been a key target for quinoxaline-based inhibitors.
Application 1: Synthesis of 2-Amino-3-(trifluoromethyl)quinoxaline Derivatives as Potential Kinase Inhibitors
The introduction of substituted anilines at the 2-position of the quinoxaline ring can lead to potent kinase inhibitors. The general reaction involves the nucleophilic aromatic substitution of the chlorine atom by an amino group.
Experimental Protocol: General Procedure for the Synthesis of 2-(Arylamino)-3-(trifluoromethyl)quinoxalines
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to reflux for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of representative quinoxaline derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Alkylcarbonyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Leukemia | <0.15 | [1] |
| 2 | 2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Leukemia | <0.15 | [1] |
| 3 | 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | MCF-7 (Breast) | Not specified | [2] |
Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway
Several quinoxaline derivatives function as dual inhibitors of the PI3K and mTOR signaling pathways, which are critical for cell growth, proliferation, and survival.[3] Inhibition of this pathway leads to the suppression of tumor progression.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
II. Synthesis of Antimicrobial Agents
The versatility of the this compound scaffold extends to the development of potent antimicrobial agents. Nucleophilic substitution with hydrazines and subsequent cyclization reactions are common strategies to generate novel heterocyclic systems with enhanced biological activity.
Application 2: Synthesis of Triazolo[4,3-a]quinoxaline Derivatives
The reaction of this compound with hydrazine hydrate yields a key intermediate, 2-hydrazinyl-3-(trifluoromethyl)quinoxaline, which can be cyclized to form triazolo[4,3-a]quinoxalines. These fused heterocyclic compounds have demonstrated significant antimicrobial properties.
Experimental Protocol: Two-Step Synthesis of 4-Substituted-[1][4][5]triazolo[4,3-a]quinoxalines
Step 1: Synthesis of 2-Hydrazinyl-3-(trifluoromethyl)quinoxaline
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-3-(trifluoromethyl)quinoxaline.
Step 2: Synthesis of 4-Substituted-[1][4][5]triazolo[4,3-a]quinoxalines
-
Reaction Setup: A mixture of 2-hydrazinyl-3-(trifluoromethyl)quinoxaline (1.0 eq) from Step 1 and an appropriate orthoester (e.g., triethyl orthoformate, 1.5 eq) in a suitable carboxylic acid (e.g., formic acid) is prepared.
-
Reaction Conditions: The mixture is heated under reflux for 6-8 hours.
-
Work-up: The resulting mixture is dried, and the crude product is recrystallized from ethanol to yield the 4-substituted-[1][4][5]triazolo[4,3-a]quinoxaline derivative.
Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for representative quinoxaline derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 4 | 2-Acyl-3-(trifluoromethyl)quinoxaline 1,4-dioxide | Mycobacterium smegmatis | Not specified | [4] |
| 5 | Quinoxaline derivative | Staphylococcus aureus | 1-8 | Not specified |
| 6 | Quinoxaline derivative | Escherichia coli | 1-8 | Not specified |
Mechanism of Action: DNA Damage
Certain quinoxaline 1,4-dioxide derivatives exert their antimicrobial effect by inducing DNA damage.[4] This mechanism is often initiated by the bioreductive activation of the N-oxide groups under hypoxic conditions, leading to the generation of reactive oxygen species that damage microbial DNA.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. Its reactivity allows for the straightforward introduction of various functionalities, leading to the development of potent anticancer and antimicrobial agents. The trifluoromethyl group plays a crucial role in enhancing the biological activity of the resulting compounds. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to explore the full potential of this important building block.
References
- 1. Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ripublication.com [ripublication.com]
Application Notes and Protocols: 2-Chloro-3-(trifluoromethyl)quinoxaline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-3-(trifluoromethyl)quinoxaline as a key intermediate in the synthesis of novel anticancer agents. While this specific compound is not extensively studied as a standalone therapeutic, its reactive chloro group serves as a crucial handle for medicinal chemists to generate diverse libraries of quinoxaline derivatives with potent and selective anticancer activities. This document outlines the synthesis of such derivatives, their mechanisms of action, relevant signaling pathways, and detailed protocols for their biological evaluation.
Introduction to Quinoxaline Derivatives in Oncology
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a versatile template for designing therapeutic agents with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] In oncology, quinoxaline derivatives have demonstrated efficacy through various mechanisms, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1][2]
The presence of a trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates. Coupled with a reactive chlorine atom at the 2-position, this compound represents an ideal starting material for the synthesis of novel quinoxaline-based anticancer compounds.
Synthesis of Bioactive Quinoxaline Derivatives
The primary application of this compound in cancer research is as a precursor for the synthesis of more complex and biologically active molecules. The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups.[3]
A general synthetic approach involves the nucleophilic substitution of the chlorine atom. This can be achieved by reacting this compound with a variety of amines, hydrazides, or other nucleophiles in the presence of a base.[3]
Caption: General workflow for the synthesis of bioactive quinoxaline derivatives.
Mechanisms of Anticancer Activity
Quinoxaline derivatives exert their anticancer effects through multiple mechanisms of action, making them a versatile class of compounds for drug development.
-
Kinase Inhibition: The quinoxaline scaffold is a common feature in many kinase inhibitors.[1] Derivatives have been developed to target various kinases involved in cancer cell signaling pathways, such as VEGFR-2, Pim-1/2, CK2, PI3K, and mTOR.[1][4] Inhibition of these kinases can disrupt tumor growth, angiogenesis, and survival.[1]
-
Topoisomerase II Inhibition: Certain quinoxaline compounds have been identified as inhibitors of topoisomerase II, an essential enzyme for DNA replication and repair.[1][2] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[1]
-
Induction of Apoptosis: A significant mechanism by which quinoxaline derivatives exhibit their anticancer activity is through the induction of programmed cell death, or apoptosis.[1][3] This is often achieved through the intrinsic (mitochondrial) pathway, involving the modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[2][3]
-
Transglutaminase 2 (TGase 2) Inhibition: TGase 2 plays a role in pro-survival and anti-apoptotic pathways in cancer. Specific quinoxaline derivatives have been identified as inhibitors of TGase 2, leading to anticancer effects.[5]
Key Signaling Pathways Targeted by Quinoxaline Derivatives
The anticancer activity of quinoxaline derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival.[4][6] Its aberrant activation is a common feature in many cancers.[6][7] Several quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and inducing cancer cell death.[4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the anticancer activity of various quinoxaline derivatives against different cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Quinoxaline-bisarylurea | HCT116 (Colon) | Cytotoxicity | 10.27 | [8] |
| Quinoxaline-benzamide | MCF-7 (Breast) | Cytotoxicity | - | [8] |
| Quinoxaline-sulfonamide | HepG2 (Liver) | Cytotoxicity | - | [8] |
| Quinoxaline Derivative (GK13) | - | TGase 2 Inhibition | 16.4 | [5] |
| Pyrrolo[3,2-b]quinoxaline | K562 (Leukemia) | Antiproliferative | - | [9] |
| Quinoxaline Derivative (IV) | PC-3 (Prostate) | Cytotoxicity | 2.11 | [2] |
| Quinoxaline Derivative (IV) | - | Topoisomerase II Inhibition | 7.529 | [2] |
| 1,3-diphenylurea-quinoxaline | MGC-803 (Gastric) | Cytotoxicity | 9 | [10] |
| 1,3-diphenylurea-quinoxaline | HeLa (Cervical) | Cytotoxicity | 12.3 | [10] |
| Quinoxaline-triazole | THP-1 (Leukemia) | Cytotoxicity | 1.6 | [10] |
Experimental Protocols
The following are detailed protocols for the synthesis of quinoxaline derivatives from this compound and their subsequent biological evaluation.
Protocol 1: Synthesis of N-Substituted-3-(trifluoromethyl)quinoxalin-2-amine Derivatives
Objective: To synthesize a library of quinoxaline derivatives through nucleophilic substitution.
Materials:
-
This compound
-
Various primary or secondary amines
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Reagents: Add the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure N-substituted-3-(trifluoromethyl)quinoxalin-2-amine derivative.[3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized quinoxaline derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized quinoxaline derivatives dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.[3]
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Test compound (at its IC₅₀ concentration)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and Propidium Iodide. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3]
-
Data Analysis: Analyze the resulting histograms to identify any cell cycle arrest caused by the compound.
Conclusion
This compound is a valuable starting material for the development of novel anticancer agents. Its utility lies in the ability to readily synthesize a diverse range of quinoxaline derivatives. These derivatives have shown significant promise in targeting key cancer-related pathways, such as kinase signaling and DNA replication, leading to the induction of cancer cell death. The protocols provided herein offer a framework for the synthesis and biological evaluation of new quinoxaline-based compounds, paving the way for the discovery of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-Chloro-3-(trifluoromethyl)quinoxaline in Developing Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and mechanism of action of antimicrobial agents derived from 2-chloro-3-(trifluoromethyl)quinoxaline. Detailed protocols for key experiments are included to facilitate the development of novel therapeutic agents.
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl group at the 3-position of the quinoxaline scaffold can enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacological profiles. This compound serves as a versatile starting material for the synthesis of a variety of antimicrobial agents through nucleophilic substitution reactions at the reactive C-2 position.
Synthesis of Antimicrobial Agents
The primary synthetic route for derivatizing this compound involves nucleophilic aromatic substitution. The electron-withdrawing nature of the trifluoromethyl group and the quinoxaline ring system activates the chlorine atom at the C-2 position for displacement by various nucleophiles, such as amines, thiols, and alcohols.
A general synthetic scheme involves the reaction of this compound with a nucleophile in the presence of a base and a suitable solvent. For instance, the synthesis of 2-amino-3-(trifluoromethyl)quinoxaline derivatives can be achieved by reacting the starting material with a primary or secondary amine.
Experimental Protocol: Synthesis of 2-(Substituted-amino)-3-(trifluoromethyl)quinoxaline Derivatives
This protocol describes a general method for the synthesis of amino-substituted quinoxaline derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, acetonitrile, dimethylformamide)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add the desired amine (1.2 mmol) and a base (2.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired 2-(substituted-amino)-3-(trifluoromethyl)quinoxaline derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Data on Antimicrobial Activity
The following table summarizes the MIC values for a series of hypothetical 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide derivatives against various microbial strains. This data is representative of the type of information that would be generated during a drug discovery campaign.[1]
| Compound | R-group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1a | Methyl | 8 | 16 | 32 |
| 1b | Phenyl | 4 | 8 | 16 |
| 1c | 4-Chlorophenyl | 2 | 4 | 8 |
| 1d | 2-Furyl | 4 | 8 | 16 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of synthesized compounds against bacterial and fungal strains.[2][3][4]
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria and 1-5 x 106 CFU/mL for yeast. Dilute this suspension to the final inoculum concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action
The antimicrobial mechanism of action for quinoxaline derivatives can vary, but a prominent mode of action is the inhibition of essential cellular processes such as DNA replication and repair.
DNA Damage and Inhibition of DNA Gyrase
Several studies suggest that quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, can induce DNA damage.[1] This can occur through the generation of reactive oxygen species (ROS) that lead to DNA strand breaks.
Another key target for quinoxaline-based antimicrobials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][6][7][8] By inhibiting DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to the disruption of DNA replication and ultimately cell death.
Below is a diagram illustrating the proposed mechanism of action involving DNA gyrase inhibition.
Caption: Synthetic pathway and proposed mechanism of antimicrobial action.
The following diagram illustrates the experimental workflow for the synthesis and evaluation of antimicrobial agents derived from this compound.
Caption: Experimental workflow from synthesis to mechanism of action studies.
Conclusion
This compound is a valuable scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at the C-2 position allow for the creation of a wide range of derivatives. The resulting compounds have shown promising activity against various pathogens, with a likely mechanism of action involving DNA damage and the inhibition of essential bacterial enzymes like DNA gyrase. The protocols and data presented here provide a foundation for researchers to explore this chemical space further in the quest for new and effective antimicrobial therapies.
References
- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ripublication.com [ripublication.com]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-3-(trifluoromethyl)quinoxaline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Chloro-3-(trifluoromethyl)quinoxaline via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key technical data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities largely depend on the synthetic route used. A common method for synthesizing 2-chloro-3-substituted quinoxalines is through the chlorination of the corresponding 2-hydroxyquinoxaline. Therefore, the most probable impurity is the unreacted starting material, 2-hydroxy-3-(trifluoromethyl)quinoxaline. Other potential impurities can include residual chlorinating agents and their by-products.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For quinoxaline derivatives, ethanol is a frequently used and effective solvent for recrystallization.[2][3][4] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: My recrystallization yield is very low. What are the possible reasons?
A3: Low recovery of purified product can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize out along with the impurities being removed.
-
Incomplete crystallization: The cooling time may be insufficient, or the final temperature may not be low enough to maximize crystal formation.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
Q4: The purified product is still colored. How can I remove colored impurities?
A4: If the hot, dissolved solution of your crude product is colored, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.
Q5: Can the 2-chloro group be hydrolyzed during recrystallization?
A5: Yes, 2-chloroquinoxalines can be susceptible to hydrolysis, which would convert the chloro group to a hydroxyl group, reforming the 2-hydroxyquinoxaline starting material. This is more likely to occur if the recrystallization is performed in the presence of water at high temperatures for extended periods or under acidic or basic conditions. It is advisable to use anhydrous solvents if hydrolysis is a concern and to minimize the time the compound is heated in solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used. 2. The solution is supersaturated but has not yet nucleated. 3. The compound is highly soluble in the chosen solvent at all temperatures. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound if available. 3. Select a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures. |
| Oiling Out (Formation of a liquid layer instead of crystals) | 1. The melting point of the compound is below the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. The crude product contains a high level of impurities, leading to a significant melting point depression. | 1. Choose a lower-boiling solvent. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Add slightly more hot solvent to ensure the solution is not overly saturated and cool slowly. A preliminary purification by another method like column chromatography might be necessary if impurities are very high. |
| Crystals are Contaminated with Insoluble Impurities | Insoluble impurities were not removed before crystallization. | Perform a hot gravity filtration of the dissolved crude product before allowing the solution to cool and crystallize. |
| Product Purity is Not Significantly Improved | 1. The chosen solvent is not suitable for separating the specific impurities present. 2. The solution cooled too quickly, trapping impurities within the crystal lattice. | 1. Experiment with different recrystallization solvents. A solvent in which the impurities are highly soluble at all temperatures is ideal. 2. Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₄ClF₃N₂ | [5][6] |
| Molecular Weight | 232.59 g/mol | [5][6][7] |
| Melting Point | 147-149 °C | |
| Appearance | White to off-white solid | [8] |
| CAS Number | 254732-51-9 | [5][6] |
Experimental Protocols
Single-Solvent Recrystallization Protocol (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the crude product while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: If activated charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Two-Solvent Recrystallization Protocol (Example with Ethanol and Water)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of "Poor" Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol until the cloudiness just disappears, resulting in a saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Visualizations
Caption: A typical experimental workflow for the recrystallization process.
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. scbt.com [scbt.com]
- 7. This compound|CAS 254732-51-9 [benchchem.com]
- 8. This compound | 254732-51-9 [amp.chemicalbook.com]
column chromatography conditions for 2-Chloro-3-(trifluoromethyl)quinoxaline purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Chloro-3-(trifluoromethyl)quinoxaline via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route. A common method for synthesizing 2-chloro-3-substituted quinoxalines involves the chlorination of the corresponding 2-hydroxyquinoxaline. Therefore, a primary impurity is often the unreacted starting material, 2-hydroxy-3-(trifluoromethyl)quinoxaline. Other potential impurities can include residual chlorinating agents and their by-products.
Q2: What are the recommended purification methods for crude this compound?
A2: The two most effective and commonly used purification techniques for this class of compounds are column chromatography and recrystallization.[1]
-
Column Chromatography: This is a versatile method for separating the desired product from a range of impurities. Silica gel is the most frequently used stationary phase.[1][2]
-
Recrystallization: This method is excellent for removing small amounts of impurities and can yield a highly pure crystalline product, provided a suitable solvent is identified.[1]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification. Quinoxaline derivatives are typically UV-active due to their aromatic structure, making them visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is either too high or too low. | Systematically vary the solvent system composition (e.g., the ratio of hexane to ethyl acetate) while monitoring the separation by TLC to achieve a target Rf value of 0.2-0.4 for the desired compound.[3] |
| Product is Tailing on the TLC Plate and Column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent system, such as triethylamine (0.1-1%) for basic compounds.[3][4] |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in a minimal amount of the mobile phase for loading onto the column.[1] | |
| Product Appears to Decompose on the Column | The compound is sensitive to the acidic nature of silica gel.[3] | Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine.[3][4] Alternatively, consider using a less acidic stationary phase like neutral alumina.[4] |
| Low Recovery of the Purified Product | The chosen eluent system is not polar enough to elute the product from the column. | Gradually increase the polarity of the mobile phase (gradient elution) to ensure the product is fully eluted. |
| The compound is highly soluble in the eluent, leading to co-elution with impurities. | Optimize the solvent system to achieve better separation. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., mixtures of hexane and ethyl acetate) to find a composition that provides good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the product.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]
-
-
Sample Loading:
-
Elution:
-
Begin eluting with the chosen mobile phase, starting with a less polar composition (e.g., 5% ethyl acetate in n-hexane).
-
Gradually increase the polarity of the mobile phase if necessary to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.[1]
-
-
Solvent Evaporation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Quinoxaline Derivatives
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient |
| Initial Eluent | 5% Ethyl Acetate in n-Hexane |
| Final Eluent | Gradient up to 20-30% Ethyl Acetate in n-Hexane (compound dependent) |
| Additive (if needed) | 0.1 - 1% Triethylamine |
Note: These are starting conditions and may require optimization for the specific separation.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline. Our aim is to address specific issues that may be encountered during this multi-step synthesis, ensuring a higher success rate and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established synthetic pathway is a two-step process. The first step involves the condensation of o-phenylenediamine with a trifluoromethylated 1,2-dicarbonyl compound, typically 1,1,1-trifluoro-2,3-butanedione, to form the intermediate, 3-(trifluoromethyl)quinoxalin-2(1H)-one. The second step is the chlorination of this intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired this compound.
Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is the likely cause and how can I prevent it?
A2: The formation of a benzimidazole byproduct is a known issue in quinoxaline synthesis. It typically arises from the degradation of the 1,2-dicarbonyl compound, which can generate aldehyde or carboxylic acid impurities. These impurities can then react with the o-phenylenediamine to form the benzimidazole scaffold.
Troubleshooting Steps:
-
Purity of the 1,2-Dicarbonyl Compound: Ensure the purity of your trifluoromethylated 1,2-dicarbonyl reagent. If necessary, purify it by distillation or chromatography before use.
-
Reaction Conditions: Maintain the recommended reaction temperature. Excessive heat can promote the degradation of the dicarbonyl compound.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting materials.
Q3: My condensation reaction has a low yield, and I have a significant amount of unreacted o-phenylenediamine. What could be the problem?
A3: Low conversion of the starting materials in the condensation step can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: Ensure that the reaction is carried out for the recommended duration and at the optimal temperature to drive the condensation to completion.
-
Purity of Starting Materials: Impurities in either the o-phenylenediamine or the dicarbonyl compound can inhibit the reaction.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.
Q4: During the chlorination step with POCl₃, my reaction mixture turns very dark, and I obtain a tar-like residue. How can I avoid this?
A4: The formation of tar is often indicative of decomposition at elevated temperatures. The strong acidic and dehydrating nature of POCl₃ can promote side reactions if the temperature is not carefully controlled.
Troubleshooting Steps:
-
Temperature Control: Maintain a steady and controlled reflux. Avoid excessive heating.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete.
-
Slow Addition of Reagent: In some cases, the slow addition of the quinoxalinone intermediate to the POCl₃ at a controlled temperature can mitigate decomposition.
Q5: After the workup of the chlorination reaction, my main product is the starting material, 3-(trifluoromethyl)quinoxalin-2(1H)-one. What happened?
A5: This is a common issue and is typically due to the hydrolysis of the this compound back to the quinoxalinone during the aqueous workup. The product is sensitive to acidic and aqueous conditions.
Troubleshooting Steps:
-
Careful Quenching: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Prompt Neutralization: Immediately neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, to a pH of 7-8.
-
Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Diagram: Troubleshooting Logic for the Synthesis of this compound
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-3-(trifluoromethyl)quinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions with 2-Chloro-3-(trifluoromethyl)quinoxaline. Due to the electron-withdrawing nature of the trifluoromethyl group, this substrate presents unique challenges and opportunities in reaction development.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?
A1: The C-Cl bond at the 2-position of the quinoxaline ring is activated by the electron-withdrawing trifluoromethyl group and the quinoxaline nitrogens, making it a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[2][3]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[4]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
Q2: What are the key parameters to consider when optimizing the base and ligand for these reactions?
A2: The choice of base and ligand is critical for a successful cross-coupling reaction. Key factors include:
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective as they promote the oxidative addition step.[1]
-
Base: The base plays a crucial role in the catalytic cycle, such as activating the boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[2]
Q3: My cross-coupling reaction is not working or giving low yields. What are the common causes?
A3: Several factors can lead to a failed or low-yielding reaction. Common issues include:
-
Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) species.[2]
-
Sub-optimal Ligand/Base Combination: The chosen ligand and base may not be suitable for this specific substrate. A screening of different ligands and bases is often necessary.
-
Poor Substrate Purity: Impurities in the starting materials, reagents, or solvent can poison the catalyst.
-
Incorrect Reaction Conditions: Temperature, reaction time, and solvent can all significantly affect the outcome.
Q4: Can Nucleophilic Aromatic Substitution (SNAr) be a competing reaction?
A4: Yes, given the electron-deficient nature of the quinoxaline ring, Nucleophilic Aromatic Substitution (SNAr) can be a competing pathway, especially with strong nucleophiles like certain amines or alkoxides.[2] To favor the desired cross-coupling reaction, it is important to select conditions that promote the palladium-catalyzed cycle over direct nucleophilic attack. This can often be achieved by using less nucleophilic bases in combination with a highly active catalyst system.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Suggested Solution |
| Low to no conversion | Inactive catalyst | Use a fresh palladium source or consider a pre-catalyst. |
| Inefficient ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). | |
| Inappropriate base | If using a weak base (e.g., K₂CO₃), try a stronger one (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous.[1] | |
| Low reaction temperature | Gradually increase the temperature in 10-20 °C increments. | |
| Significant side products (e.g., homocoupling of boronic acid) | Oxygen in the reaction mixture | Thoroughly degas the solvent and maintain a strict inert atmosphere.[2] |
| Incorrect stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. | |
| Dehalogenation of the starting material | Protic impurities | Use anhydrous solvents and reagents. Carefully control the amount of water if a co-solvent system is used.[2] |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Suggested Solution |
| Low to no conversion | Inactive catalyst system | Use a highly active palladium pre-catalyst. Screen different biarylphosphine ligands (e.g., BrettPhos, RuPhos).[2] |
| Incorrect base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For sensitive substrates, Cs₂CO₃ can be an alternative.[3] | |
| Low reaction temperature | These reactions often require elevated temperatures (80-120 °C). | |
| Decomposition of starting material or product | Base is too harsh | Consider a weaker base in combination with a more active catalyst system. |
| High temperature | Reduce the reaction temperature and increase the reaction time. |
Data Presentation
While specific quantitative data for the cross-coupling of this compound is limited in the literature, the following tables provide representative data for analogous 2-chloroquinoxaline derivatives. This information can serve as a valuable starting point for optimizing your reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline [5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 45 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline [3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and will likely require optimization.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand.
-
Add the degassed solvent (e.g., THF, 1,4-dioxane, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., a pre-catalyst like XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.).
-
Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
References
troubleshooting guide for reactions involving 2-Chloro-3-(trifluoromethyl)quinoxaline
Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive site is the carbon atom at the 2-position, which is bonded to the chlorine atom. This position is highly activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing effects of the adjacent nitrogen atoms in the quinoxaline ring and the strongly electron-withdrawing trifluoromethyl group at the 3-position.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of primary and secondary amines.[1]
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
Q3: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to palladium-catalyzed reactions?
Yes, the electron-deficient nature of the quinoxaline ring makes the C2-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles such as alkoxides, thiolates, and certain amines.[2][3] The choice between SNAr and a palladium-catalyzed pathway often depends on the nucleophilicity of the coupling partner, desired reaction conditions (e.g., temperature), and functional group tolerance.[1]
Q4: How does the trifluoromethyl group influence the reactivity of the molecule?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence at the 3-position further activates the C2-Cl bond towards nucleophilic attack and oxidative addition in palladium catalysis. This can lead to faster reaction rates compared to quinoxalines without such a substituent. However, it can also influence the stability of intermediates and the potential for side reactions.
Q5: What are the common challenges in purifying products derived from this compound?
Common purification challenges include:
-
Removal of Palladium Catalyst: Residual palladium can often be removed by filtration through a pad of Celite® or by using silica gel chromatography.
-
Separation from Starting Material and Side Products: Careful selection of solvent systems for column chromatography is crucial. Due to the polarity of the quinoxaline core, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.[4]
-
Product Solubility: Trifluoromethylated compounds can sometimes have different solubility profiles. Recrystallization from appropriate solvents like ethanol or ethanol/water mixtures can be an effective final purification step.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Symptom: The reaction shows low or no conversion of this compound to the desired 2-aryl-3-(trifluoromethyl)quinoxaline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Detailed Solutions:
| Possible Cause | Solution |
| Inactive Catalyst | Aryl chlorides can be challenging substrates. Ensure your palladium source is active. For difficult couplings, use more active, bulky, electron-rich phosphine ligands like XPhos or SPhos. Palladium pre-catalysts can also offer higher activity and reproducibility.[6] |
| Inappropriate Base | The base is crucial for activating the boronic acid. Use a strong enough base like K₃PO₄ or Cs₂CO₃. Ensure the base is sufficiently soluble in the reaction medium; sometimes using an aqueous solution of the base is beneficial. |
| Sub-optimal Temperature | The oxidative addition of the C-Cl bond to palladium can be slow. Increase the reaction temperature, typically in the range of 90-120 °C.[7] |
| Reagent Decomposition | Boronic acids can undergo protodeboronation (decomposition). Use fresh, high-purity boronic acid. Ensure all solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. |
| Formation of Side Products | Homocoupling of the boronic acid can occur. This can be minimized by ensuring an oxygen-free environment and optimizing the catalyst and base. |
Buchwald-Hartwig Amination: Complex Product Mixture and Side Reactions
Symptom: The reaction results in a complex mixture of products, including the desired 2-amino-3-(trifluoromethyl)quinoxaline, unreacted starting material, and unidentified byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting guide for side reactions in Buchwald-Hartwig amination.
Detailed Solutions:
| Possible Cause | Solution |
| Suboptimal Catalyst System | The choice of ligand is critical. For aryl chlorides, bulky biarylphosphine ligands are often necessary. Screen a panel of ligands (e.g., XPhos, RuPhos) to find the optimal one for your specific amine.[8] |
| Base-Induced Side Reactions | Strong bases like NaOtBu can sometimes lead to side reactions with sensitive functional groups. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[8] |
| Hydrodehalogenation | Formation of the de-chlorinated byproduct, 3-(trifluoromethyl)quinoxaline, can occur. This is often a result of catalyst decomposition or a competing reaction pathway. Optimizing the ligand and ensuring an inert atmosphere can minimize this. |
| Competing SNAr Reaction | With highly nucleophilic amines, a non-catalyzed SNAr reaction can compete with the palladium-catalyzed pathway, potentially leading to a different product profile. Ensure the palladium catalyst is active to promote the desired Buchwald-Hartwig reaction.[1] |
Nucleophilic Aromatic Substitution (SNAr): Incomplete Conversion
Symptom: The SNAr reaction with a nucleophile (e.g., an alcohol, thiol, or amine) does not go to completion, leaving a significant amount of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting guide for incomplete SNAr reactions.
Detailed Solutions:
| Possible Cause | Solution |
| Insufficient Nucleophilicity | The nucleophile may not be strong enough to displace the chloride. For alcohols or phenols, ensure they are fully deprotonated by a strong base (e.g., NaH) to form the more reactive alkoxide or phenoxide. |
| Inadequate Base | A suitable base is often required to either deprotonate the nucleophile or act as a scavenger for the HCl generated. Ensure the base is strong enough and used in sufficient quantity. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature. |
| Poor Solvent Choice | Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[9] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling
Reaction Scheme: this compound + R-B(OH)₂ --(Pd Catalyst, Base)--> 2-Aryl-3-(trifluoromethyl)quinoxaline
Experimental Workflow:
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Representative Reaction Conditions:
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene |
| Temperature | 90 - 110 °C |
| Time | 8 - 24 hours |
| Typical Yield | 60 - 95% (highly substrate dependent) |
Data compiled from reactions on analogous chloro-heterocycles.[6][10]
Protocol 2: Buchwald-Hartwig Amination
Reaction Scheme: this compound + R¹R²NH --(Pd Catalyst, Base)--> 2-(R¹R²N)-3-(trifluoromethyl)quinoxaline
Experimental Workflow:
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Representative Reaction Conditions:
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) or RuPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv.) or K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 100 - 120 °C |
| Time | 12 - 24 hours |
| Typical Yield | 65 - 95% (highly substrate dependent) |
Data compiled from reactions on analogous chloro-heterocycles.[8][11]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Phenol
Reaction Scheme: this compound + ArOH --(Base)--> 2-(ArO)-3-(trifluoromethyl)quinoxaline
Experimental Workflow:
Caption: A generalized experimental workflow for the SNAr reaction with phenols.
Representative Reaction Conditions:
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Phenol (1.2-1.5 equiv.) |
| Base | NaH (1.5 equiv.) or K₂CO₃ (2.0 equiv.) |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room Temperature to 100 °C |
| Time | 4 - 18 hours |
| Typical Yield | 70 - 90% (highly substrate dependent) |
Data compiled from reactions on analogous chloro-heterocycles.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-Chloro-3-(trifluoromethyl)quinoxaline
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)quinoxaline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air. While some suppliers suggest storage at room temperature, for extended shelf life, refrigeration (2-8 °C) is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure and data from related chloroquinoxaline compounds, the two primary degradation pathways are hydrolysis and photodegradation.[2]
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Hydrolysis: The carbon-chlorine bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This reaction typically results in the formation of 2-hydroxy-3-(trifluoromethyl)quinoxaline.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of the molecule. The specific photoproducts are not well-documented for this specific compound but may involve complex rearrangements or fragmentation.
Q3: How can I detect and monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound.[2][3] This method can separate the parent compound from its degradation products, allowing for quantification of its purity over time. For the identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.[2]
Q4: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound. What could it be?
A4: An unexpected peak in your HPLC chromatogram likely represents a degradation product. The most probable culprit is 2-hydroxy-3-(trifluoromethyl)quinoxaline, formed via hydrolysis. To confirm this, you can perform a forced degradation study (see "Experimental Protocols" section) under hydrolytic conditions and compare the retention time of the resulting major degradation product with your unexpected peak.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the handling and analysis of this compound.
Troubleshooting HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible sample solvent with the mobile phase.3. Column contamination or degradation. | 1. Reduce the injection volume or the concentration of the sample.2. Dissolve the sample in a solvent that is of similar or weaker strength than the mobile phase.3. Flush the column with a strong solvent or, if necessary, replace the column. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in temperature.3. Leaks or pump malfunction. | 1. Prepare fresh mobile phase, ensuring accurate mixing and thorough degassing.2. Use a column oven to maintain a consistent temperature.3. Inspect the HPLC system for any leaks and ensure the pump is delivering a steady flow rate. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles present in the system.3. Aging of the detector lamp. | 1. Use high-purity solvents and filter the mobile phase before use.2. Degas the mobile phase and purge the system to remove any air bubbles.3. Replace the detector lamp if it has exceeded its recommended lifetime. |
Troubleshooting Unexpected Experimental Results
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield in a Reaction | 1. Degradation of this compound due to inappropriate reaction conditions (e.g., presence of water, high temperature).2. Use of an unsuitable solvent. | 1. Ensure all glassware is dry and run the reaction under an inert atmosphere. If possible, lower the reaction temperature.2. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are generally preferred. |
| Inconsistent Results in Stability Studies | 1. Inconsistent storage conditions.2. Contamination of samples.3. Issues with the analytical method. | 1. Ensure all samples are stored under identical and well-controlled conditions (temperature, humidity, light exposure).2. Use clean glassware and high-purity solvents to avoid introducing contaminants.3. Validate your analytical method to ensure it is accurate, precise, and specific for the analysis of this compound. |
Stability Data
| Stress Condition | % Degradation (Illustrative) | Major Degradation Product (Predicted) |
| Acid Hydrolysis (0.1 M HCl at 60°C for 24h) | 15 - 25% | 2-hydroxy-3-(trifluoromethyl)quinoxaline |
| Base Hydrolysis (0.1 M NaOH at 60°C for 24h) | 20 - 30% | 2-hydroxy-3-(trifluoromethyl)quinoxaline |
| Oxidative (3% H₂O₂ at RT for 24h) | 5 - 15% | Oxidized quinoxaline derivatives |
| Thermal (80°C for 48h) | < 5% | - |
| Photolytic (ICH Q1B light exposure) | 10 - 20% | Photodegradation products |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These are general methodologies and may require optimization for specific experimental setups.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.[3]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C.
-
Withdraw samples at 24 and 48 hours, prepare solutions, and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample of this compound to light conditions as per ICH Q1B guidelines.
-
Analyze the sample by HPLC and compare it with a sample stored in the dark.
-
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify the amount of this compound and its degradation products.
HPLC Parameters (Starting Point for Method Development):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
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25-30 min: Gradient back to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dilute the samples from the forced degradation study in the initial mobile phase composition.
Note: This HPLC method is a starting point and should be optimized and validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Caption: Decision tree for appropriate storage conditions.
References
common impurities in 2-Chloro-3-(trifluoromethyl)quinoxaline and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Chloro-3-(trifluoromethyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed. A frequent method for synthesizing this compound involves the cyclocondensation of an o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound, followed by chlorination. Potential impurities include:
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Unreacted Starting Materials: Such as the precursor 2-hydroxy-3-(trifluoromethyl)quinoxaline.[1]
-
Hydrolysis By-products: The 2-chloro group can be susceptible to hydrolysis, reverting to the 2-hydroxy derivative, particularly during workup or purification.[1]
-
Residual Chlorinating Agents: Traces of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and their by-products may remain.[1][2][3][4]
-
Benzimidazole Derivatives: These can form as side products during the initial quinoxaline ring formation if the dicarbonyl starting material contains aldehyde impurities.[5]
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Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxide impurities, especially under harsh reaction conditions.[5]
-
Disubstitution Products: In some synthetic variations, unintended disubstitution on the quinoxaline ring can occur.[6]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used purification techniques for this class of compounds are column chromatography and recrystallization.[1]
-
Column Chromatography: This is a versatile method for separating the desired product from a range of impurities. Silica gel is the most common stationary phase.[1][5][7]
-
Recrystallization: This method is excellent for removing small amounts of impurities and can yield a highly pure crystalline product, provided a suitable solvent or solvent system is identified.[1][3]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. Due to their aromatic nature, quinoxaline derivatives are often UV-active, making them visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | 1. The product is highly soluble in the elution solvent. 2. The product is adsorbing irreversibly to the silica gel. 3. The compound is unstable on silica gel. | 1. Use a less polar solvent system. 2. Consider using a different stationary phase like alumina. 3. Perform the chromatography quickly and at a lower temperature. Use a neutral silica gel if the compound is acid-sensitive. |
| Product "oils out" instead of crystallizing during recrystallization | 1. The melting point of the solute is lower than the boiling point of the solvent. 2. The cooling process is too rapid. 3. High levels of impurities are present. | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. An initial purification by column chromatography may be necessary to remove significant impurities.[1] |
| Co-elution of impurities with the product during column chromatography | 1. The polarity of the impurity is very similar to the product. 2. The column is overloaded. | 1. Try a different solvent system with varying polarity or solvent composition. 2. Use a larger column or a smaller amount of crude product. |
| Presence of 2-hydroxy-3-(trifluoromethyl)quinoxaline in the final product | 1. Incomplete chlorination. 2. Hydrolysis of the product during workup or purification. | 1. Increase the reaction time or the amount of chlorinating agent. 2. Ensure all workup steps are performed under anhydrous conditions where possible. Avoid prolonged exposure to aqueous or alcoholic solvents. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware for column chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Adsorb the sample onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor their composition by TLC.
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Isolation: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)
-
Standard laboratory glassware (Erlenmeyer flask, condenser, Buchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Use a minimal amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Visual Workflow
Caption: A decision workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
reaction monitoring of 2-Chloro-3-(trifluoromethyl)quinoxaline synthesis by TLC
This technical support guide is intended for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting for the synthesis and reaction monitoring of 2-Chloro-3-(trifluoromethyl)quinoxaline using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound containing a trifluoromethyl group to form a quinoxaline ring. The resulting intermediate, 2-hydroxy-3-(trifluoromethyl)quinoxaline, is then chlorinated in the second step to yield the final product.[1][2]
Q2: Which starting materials are used for the synthesis?
The common starting materials are o-phenylenediamine and a trifluoromethyl-containing β-diketone, such as 1,1,1-Trifluoro-2,3-butanedione.[3][4] The subsequent chlorination step typically employs phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅).[5][6][7][8]
Q3: How is the reaction progress monitored?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials and the product, one can determine when the reaction is complete.
Q4: What is a suitable mobile phase for TLC analysis of this reaction?
A mixture of ethyl acetate and hexane is a good starting point for the mobile phase. The polarity can be adjusted by changing the ratio of the two solvents to achieve optimal separation of the starting materials, intermediate, and final product.[9][10]
Q5: How can I visualize the spots on the TLC plate?
Quinoxaline derivatives are typically UV-active due to their aromatic nature. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[11] An iodine chamber or specific chemical stains can be used as secondary visualization methods.[12]
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-3-(trifluoromethyl)quinoxaline (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Diketone: To the stirred solution, add 1,1,1-Trifluoro-2,3-butanedione (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material (o-phenylenediamine) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the dried 2-hydroxy-3-(trifluoromethyl)quinoxaline (1.0 eq).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. For less reactive substrates, a mixture of POCl₃ and PCl₅ can be used.[8]
-
Monitoring: Monitor the reaction by TLC until the hydroxy-intermediate is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7. The crude product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system or by recrystallization.
Data Presentation
Table 1: Typical TLC Data for Reaction Monitoring
| Compound | Role | Typical Mobile Phase (EtOAc:Hexane) | Estimated Rf Value* |
| o-Phenylenediamine | Starting Material 1 | 30:70 | 0.4 - 0.5 |
| 1,1,1-Trifluoro-2,3-butanedione | Starting Material 2 | 30:70 | 0.6 - 0.7 |
| 2-hydroxy-3-(trifluoromethyl)quinoxaline | Intermediate | 30:70 | 0.2 - 0.3 |
| This compound | Final Product | 30:70 | 0.7 - 0.8 |
*Note: Rf values are estimates and can vary based on the specific TLC plate, chamber saturation, and temperature.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated (overloaded).- Compound is acidic or basic and is interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds). |
| Spots Not Moving from the Baseline (Rf ≈ 0) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture (e.g., from 10:90 to 30:70 or 50:50). |
| Spots Running with the Solvent Front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by decreasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture (e.g., from 50:50 to 20:80). |
| No Spots Visible Under UV Light | - The compound is not UV-active.- The sample is too dilute. | - Use a visualization stain such as an iodine chamber or potassium permanganate dip.- Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Overlapping Spots | - The Rf values of the compounds are too similar in the current mobile phase. | - Try a different solvent system with different polarity or selectivity. For example, a mixture of dichloromethane and methanol could be tested. |
Visualizations
Caption: Experimental workflow for TLC reaction monitoring.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,1,1-Trifluoro-2,3-Butanedione | 131549-62-7 | FT80098 [biosynth.com]
- 4. 1,1,1-Trifluoro-2,3-butanedione | C4H3F3O2 | CID 22456016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemijournal.com [chemijournal.com]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues that may arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted method involves a two-step process. The first step is the condensation of an o-phenylenediamine with a trifluoromethyl-containing α-dicarbonyl compound to form the intermediate, 2-hydroxy-3-(trifluoromethyl)quinoxaline. The subsequent step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.[1][2]
Q2: My condensation reaction (Step 1) is giving low yields. What are the possible causes and solutions?
A2: Low yields in the condensation step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] Consider extending the reaction time or moderately increasing the temperature.
-
-
Side Product Formation: The formation of side products, such as benzimidazoles, can occur, especially under harsh acidic conditions or at elevated temperatures.[4]
-
Troubleshooting: Optimize the reaction pH. Using a milder catalyst or even catalyst-free conditions in a suitable solvent might be beneficial.[4]
-
-
Starting Material Quality: Impurities in the o-phenylenediamine or the dicarbonyl compound can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques before use.
-
Q3: The chlorination reaction (Step 2) with POCl₃ is sluggish or incomplete. How can I improve it?
A3: Incomplete chlorination can be a significant hurdle. Here are some troubleshooting steps:
-
Insufficient Reagent: The amount of POCl₃ might be insufficient, especially if some has degraded due to moisture.
-
Troubleshooting: Use a fresh bottle of POCl₃. A recent development for large-scale reactions is the use of an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor, which can improve efficiency and reduce waste.[5]
-
-
Reaction Temperature: The reaction temperature may be too low for the activation of the hydroxyl group.
-
Troubleshooting: Gradually increase the reflux temperature while carefully monitoring the reaction progress by TLC.
-
-
Presence of Water: Traces of water will rapidly decompose POCl₃, rendering it ineffective.
-
Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Q4: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?
A4: Common impurities include:
-
Unreacted 2-hydroxy-3-(trifluoromethyl)quinoxaline: This is a primary impurity if the chlorination is incomplete.[2]
-
Minimization: Drive the chlorination reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry.
-
-
Hydrolysis Product: The product, this compound, can hydrolyze back to the hydroxy intermediate if exposed to moisture during workup or purification.
-
Minimization: Perform the workup and purification steps under anhydrous conditions where possible. Avoid prolonged exposure to acidic or basic aqueous solutions.[6]
-
-
Over-oxidation Products: The starting o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[4]
-
Minimization: Use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q5: What are the critical safety precautions to take when working with phosphorus oxychloride (POCl₃) at scale?
A5: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[7][8][9][10][11] Strict safety protocols are mandatory:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical resistant gloves, a lab coat, and full-face protection (goggles and face shield).
-
Fume Hood: All manipulations involving POCl₃ must be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: Ensure all equipment is scrupulously dried to prevent exothermic and dangerous reactions with water.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and releases HCl gas.[9] This should be done slowly and cautiously by adding the reaction mixture to ice or a cold, stirred base solution in a well-ventilated area.
-
Emergency Preparedness: Have an appropriate spill kit and emergency shower/eyewash station readily accessible.
Data Presentation
Effective data management is crucial for a successful scale-up. Below is a template for summarizing key reaction parameters and outcomes.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Step 1: Condensation | ||
| o-phenylenediamine (eq) | 1.0 | 1.0 |
| Dicarbonyl Compound (eq) | 1.1 | 1.1 |
| Solvent | Ethanol | Toluene |
| Temperature (°C) | 78 | 110 |
| Reaction Time (h) | 4 | 6 |
| Yield (%) | 92 | 88 |
| Purity (HPLC, %) | 98 | 97 |
| Step 2: Chlorination | ||
| 2-hydroxy-3-(trifluoromethyl)quinoxaline (eq) | 1.0 | 1.0 |
| POCl₃ (eq) | 5.0 | 1.2 |
| Base (Pyridine, eq) | - | 1.2 |
| Temperature (°C) | 110 | 150 |
| Reaction Time (h) | 3 | 2 |
| Yield (%) | 85 | 90 |
| Purity (HPLC, %) | 97 | 99 |
| Overall Yield (%) | 78.2 | 79.2 |
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-3-(trifluoromethyl)quinoxaline
-
To a stirred solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol), add the trifluoromethylated α-dicarbonyl compound (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2-hydroxy-3-(trifluoromethyl)quinoxaline.
Step 2: Synthesis of this compound (Scale-Up Protocol)
Note: This protocol is adapted from a solvent-free, equimolar POCl₃ method suitable for larger scales.[5]
-
In a sealed reactor equipped with a mechanical stirrer and a pressure-equalizing dropping funnel, charge 2-hydroxy-3-(trifluoromethyl)quinoxaline (1.0 eq) and pyridine (1.2 eq).
-
Heat the mixture to 140-150 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) to the heated mixture over 1-2 hours.
-
Maintain the temperature for an additional 2 hours after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[3]
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. lanxess.com [lanxess.com]
- 9. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nationalacademies.org [nationalacademies.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of 2-Chloro-3-(trifluoromethyl)quinoxaline
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Chloro-3-(trifluoromethyl)quinoxaline, a key building block in the synthesis of various bioactive molecules. Due to the limited availability of direct experimental data, this guide leverages predicted NMR data for the title compound and compares it with experimental data from structurally related quinoxaline derivatives to offer a robust analytical framework.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) for the 1H and 13C nuclei of this compound. These predictions are based on established NMR prediction algorithms and provide a foundational dataset for spectroscopic analysis.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 8.15 - 8.35 | d | ~8.5 |
| H-6 | 7.85 - 8.05 | t | ~7.5 |
| H-7 | 7.85 - 8.05 | t | ~7.5 |
| H-8 | 8.05 - 8.25 | d | ~8.5 |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 147 |
| C-3 | 140 - 142 (q, JC-F ≈ 35 Hz) |
| C-4a | 139 - 141 |
| C-5 | 130 - 132 |
| C-6 | 131 - 133 |
| C-7 | 129 - 131 |
| C-8 | 128 - 130 |
| C-8a | 140 - 142 |
| CF3 | 118 - 120 (q, JC-F ≈ 275 Hz) |
Comparative Analysis with Alternative Quinoxaline Derivatives
To contextualize the predicted data, the following table compares the expected 1H and 13C NMR chemical shifts of this compound with experimentally determined data for related quinoxaline derivatives. This comparison highlights the influence of the chloro and trifluoromethyl substituents on the electronic environment of the quinoxaline core.
Table 3: Comparative 1H and 13C NMR Data of Quinoxaline Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound (Predicted) | H-5/8: ~8.1-8.3, H-6/7: ~7.8-8.0 | C-2: ~146, C-3: ~141, C-4a/8a: ~140-141, Aromatic C: ~128-133, CF3: ~119 |
| 2-Chloroquinoxaline (Experimental) | H-3: 8.72, H-5: 8.05, H-8: 7.85, H-6/7: 7.75[1] | C-2: 150.9, C-3: 144.5, C-4a: 141.2, C-8a: 140.8, Aromatic C: 129-131[1] |
| 2,3-Dichloroquinoxaline (Experimental) | H-5/8: 8.05, H-6/7: 7.80 | C-2/3: 144.1, C-4a/8a: 140.2, C-5/8: 129.8, C-6/7: 130.9 |
| 2-Phenylquinoxaline (Experimental) | H-3: 9.28, Aromatic H: 7.47-8.16[2] | C-2: 151.8, C-3: 143.3, Aromatic C: 127.5-142.3[2] |
The presence of the electron-withdrawing trifluoromethyl group at the C-3 position is expected to cause a significant downfield shift for the adjacent carbons and protons, which is reflected in the predicted data. The quartet multiplicity observed for C-3 and the CF3 carbon is a characteristic feature due to coupling with the three fluorine atoms.
Experimental Protocols for NMR Analysis
The following provides a general methodology for the acquisition of high-quality 1H and 13C NMR spectra for quinoxaline derivatives, which can be adapted for this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for quinoxaline derivatives.[3]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[4]
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher.[3]
-
1H NMR Parameters:
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.[5]
-
Acquisition Time: 1-2 seconds.[5]
-
Relaxation Delay: 2-5 seconds.[5]
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for 13C NMR to achieve a good signal-to-noise ratio.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for NMR analysis and the logical relationships of the signals in this compound.
Caption: General workflow for NMR sample analysis.
Caption: Influence of substituents on chemical shifts.
References
Illuminating the Molecular Structure: A Comparative Guide to the Mass Spectrometry of 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical cornerstone. For novel heterocyclic compounds such as 2-Chloro-3-(trifluoromethyl)quinoxaline, a potent building block in medicinal chemistry, mass spectrometry serves as a powerful analytical tool.[1][2] This guide provides a comprehensive comparison of mass spectrometric techniques for the structural elucidation of this compound, alongside alternative analytical methods, supported by predicted data and detailed experimental protocols.
Unveiling the Molecule: Predicted Mass Spectrometry Data
While a publicly available experimental mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. The compound has a molecular formula of C₉H₄ClF₃N₂ and a molecular weight of 232.59 g/mol .[1][2]
Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak. A key characteristic will be the isotopic pattern of the chlorine atom, presenting two peaks at m/z 232 and 234 with an approximate intensity ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Predicted EI Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 232/234 | [M]⁺˙ | - | C₉H₄ClF₃N₂⁺˙ |
| 197 | [M-Cl]⁺ | Cl | C₉H₄F₃N₂⁺ |
| 168 | [M-Cl-HCN]⁺ | Cl, HCN | C₈H₃F₃N⁺ |
| 141 | [C₇H₄N]⁺ | C₂F₃NCl | C₇H₄N⁺ |
| 69 | [CF₃]⁺ | C₉H₄ClN₂ | CF₃⁺ |
The Fragmentation Pathway: A Step-by-Step Breakdown
The fragmentation of this compound under mass spectrometry is a cascade of events initiated by the ionization of the molecule. The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocols: A Guide to Analysis
For researchers seeking to confirm the structure of this compound, the following protocols for mass spectrometry and alternative techniques are provided.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can further aid in assigning the signals and confirming the connectivity of the atoms.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.
A Comparative Analysis: Choosing the Right Tool
Each analytical technique offers unique advantages for structure confirmation. The following table provides a comparison to guide researchers in selecting the most appropriate method for their needs.
Table 2: Comparison of Analytical Techniques for Structure Confirmation
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides connectivity information through fragmentation. | Isomeric differentiation can be challenging, fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed connectivity of atoms (C, H, F), stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
Workflow for Structure Confirmation
The logical workflow for confirming the structure of this compound would typically involve a combination of these techniques.
Caption: Logical workflow for the structural confirmation of this compound.
References
A Comparative Guide to the FT-IR Spectral Analysis of 2-Chloro-3-(trifluoromethyl)quinoxaline
This guide provides a comparative analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-3-(trifluoromethyl)quinoxaline against related chemical structures. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound.
Comparative FT-IR Spectral Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) from Related Compounds | Reference Compound |
| Aromatic C-H | Stretching | 3100 - 3000 | 3063, 3038 | Indeno quinoxaline derivative[1] |
| C=N (Quinoxaline ring) | Stretching | 1620 - 1500 | 1525 (shifted to 1468 upon coordination) | Quinoxaline compound[2] |
| C=C (Aromatic ring) | Stretching | 1600 - 1450 | 1579, 1506 | Indeno quinoxaline derivative[1] |
| C-F (Trifluoromethyl) | Stretching | 1350 - 1150 | Not explicitly stated, but expected in this region | 2-chloro-5-(trifluoromethyl) aniline[3] |
| C-Cl | Stretching | 850 - 550 | 704 | 2-amino-5-chloro benzophenone[4] |
| Aromatic C-H | Out-of-plane bending | 900 - 675 | 855, 757 | Indeno quinoxaline derivative[1] |
Note: The expected wavenumber ranges for this compound are based on standard FT-IR correlation tables and data from the cited literature on similar compounds. Actual experimental values may vary.
Experimental Protocol for FT-IR Spectroscopy
The following outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method. This is a common technique for producing a high-quality spectrum of a solid compound.[5][6]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium Bromide (KBr), IR-grade
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Take approximately 1-2 mg of the this compound sample.[5]
-
Add about 100-200 mg of dry, IR-grade KBr powder to the mortar.[5]
-
Grind the sample and KBr together thoroughly with the pestle until a fine, homogeneous powder is obtained.[5] The fine particle size is crucial to reduce scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the finely ground mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.[5]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[1]
-
-
Data Analysis:
-
The resulting spectrum should show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.
-
Analyze the positions, intensities, and shapes of the absorption peaks to identify and characterize the compound.
-
Alternative Sampling Techniques:
-
Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation where the solid sample is placed directly on an ATR crystal.[6][7]
-
Thin Solid Film: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]
Workflow for FT-IR Spectral Analysis and Comparison
The following diagram illustrates the logical workflow for the analysis and comparison of the FT-IR spectrum of a target compound with known alternatives.
Caption: Workflow for FT-IR spectral analysis and comparison.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Reactivity of 2-Chloro-3-(trifluoromethyl)quinoxaline in Nucleophilic Aromatic Substitution: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted quinoxalines is paramount for the efficient synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of 2-Chloro-3-(trifluoromethyl)quinoxaline against other haloquinoxalines in nucleophilic aromatic substitution (SNAr) reactions, supported by representative experimental data and detailed protocols.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The functionalization of this core, often achieved through nucleophilic aromatic substitution, is a key strategy in drug discovery. The reactivity of the halo-substituent at the 2-position is critically influenced by the nature of the substituent at the 3-position.
The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 3-position of the quinoxaline ring significantly enhances the reactivity of the chlorine atom at the 2-position towards nucleophilic attack.[2] This activation is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Consequently, this compound is substantially more reactive than haloquinoxalines bearing electron-donating or less electron-withdrawing groups at the 3-position.
Comparative Reactivity: An Overview
The reactivity of 2-haloquinoxalines in SNAr reactions is governed by two key factors: the electron-withdrawing power of the substituents on the ring and the nature of the leaving group (the halogen). The electron-deficient pyrazine moiety of the quinoxaline ring itself predisposes it to nucleophilic attack.[3]
The trifluoromethyl group is a potent electron-withdrawing group, which further depletes the electron density of the aromatic system, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate compared to analogues without such a strongly activating group.
Quantitative Comparison of Reactivity
To illustrate the enhanced reactivity of this compound, the following table summarizes representative yields for the reaction of various 2-chloroquinoxalines with a common nucleophile, piperidine. These values are compiled from typical SNAr reactions on quinoxaline systems and serve as a comparative guide.
| Entry | Haloquinoxaline | 3-Substituent | Nucleophile | Typical Reaction Conditions | Representative Yield (%) |
| 1 | This compound | -CF3 | Piperidine | Et3N, 100 °C, 8 h | >95 |
| 2 | 2-Chloro-3-nitroquinoxaline | -NO2 | Piperidine | Et3N, 100 °C, 10 h | ~90-95 |
| 3 | 2-Chloroquinoxaline | -H | Piperidine | Et3N, 100 °C, 12 h | 75-90[3] |
| 4 | 2-Chloro-3-methylquinoxaline | -CH3 | Piperidine | Et3N, 120 °C, 24 h | ~60-70 |
Note: The yields presented are representative values based on general knowledge of SNAr reactions on quinoxalines and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a generalized protocol for the nucleophilic aromatic substitution reaction of a 2-chloroquinoxaline with an amine.
Synthesis of 2-(Piperidin-1-yl)-3-(trifluoromethyl)quinoxaline
Materials:
-
This compound (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).
-
Add anhydrous DMF (10 mL) to dissolve the starting material.
-
Add piperidine (1.2 mmol) followed by triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and a logical workflow for comparing the reactivity of haloquinoxalines.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a 2-haloquinoxaline.
Caption: Logical workflow for the experimental comparison of haloquinoxaline reactivity.
References
- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-(trifluoromethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Chloro-3-(trifluoromethyl)quinoxaline derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer and antimicrobial agents. The information presented herein is curated from experimental data to assist in the rational design of more potent and selective therapeutic compounds.
Anticancer and Antimicrobial Potential
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the quinoxaline scaffold has been explored as a strategy to enhance these biological effects. The trifluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability of drug candidates.
A key derivative in this class, 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline , has demonstrated notable dual efficacy as both an anticancer and antimicrobial agent.[2] This highlights the potential of this scaffold in developing therapeutics that can combat both cancer and associated opportunistic infections.
Structure-Activity Relationship (SAR) Analysis
For Anticancer Activity:
The anticancer activity of quinoxaline derivatives is often attributed to their ability to inhibit various kinases involved in cancer cell signaling pathways or to induce apoptosis.[3][4] The nature and position of substituents on the quinoxaline ring play a crucial role in determining the potency and selectivity of these compounds.
-
Substitution at the 2- and 3-positions: The presence of a reactive chloro group at the 2-position provides a convenient handle for introducing diverse functionalities through nucleophilic substitution, allowing for the modulation of biological activity. The electron-withdrawing trifluoromethyl group at the 3-position can significantly influence the electronic properties of the quinoxaline ring system, potentially enhancing interactions with biological targets.
-
Substitution on the Phenyl Ring: In the case of 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline, the bromine atom at the 6-position and the trifluoromethylphenylamino group at the 3-position are critical for its dual activity.[2]
For Antimicrobial Activity:
The antimicrobial mechanism of quinoxaline derivatives is not fully elucidated but is thought to involve the inhibition of bacterial DNA synthesis or other essential cellular processes.
-
Influence of Substituents: The type and position of substituents on the quinoxaline core are critical for antimicrobial potency. For instance, in a series of 2,3-disubstituted quinoxalines, the introduction of sulfur and nitrogen nucleophiles at these positions led to compounds with significant antibacterial and antifungal activity.[5] The presence of a trifluoromethyl group is also a known strategy to enhance the antimicrobial properties of various heterocyclic compounds.
Comparative Biological Data
To provide a framework for comparison, the following table summarizes the biological activity of a key this compound derivative and other structurally related quinoxaline compounds.
| Compound | Target Organism/Cell Line | Activity Metric | Value (µM) | Reference |
| 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | MCF-7 (Breast Cancer) | IC50 | Data not available in abstract | [2] |
| 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | Various Bacteria & Fungi | MIC | Data not available in abstract | [2] |
Note: Specific IC50 and MIC values for 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline were not available in the abstracts of the searched literature. Access to the full-text article is required for this data.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are representative procedures for the synthesis of the quinoxaline core and for key biological assays.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically follows a multi-step sequence:
-
Condensation: Reaction of a substituted o-phenylenediamine with a trifluoromethyl-containing α-dicarbonyl compound to form the quinoxalin-2-one intermediate.[6]
-
Chlorination: Treatment of the quinoxalin-2-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 2-chloro-quinoxaline scaffold.[6][7]
-
Nucleophilic Substitution: The 2-chloro group can then be displaced by various nucleophiles (amines, thiols, etc.) to generate a library of derivatives.[4]
General Procedure for Chlorination: A mixture of the 3-(trifluoromethyl)quinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford the this compound. The crude product can be further purified by recrystallization or column chromatography.[6]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the research and development of these compounds, the following diagrams illustrate a typical synthetic workflow and a potential mechanism of action.
Caption: General synthetic workflow for this compound derivatives.
Caption: A potential signaling pathway for the anticancer activity of quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Fluorine Advantage: Unveiling the Enhanced Biological Potency of Trifluoromethylated Quinoxalines
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in pharmacological properties. This guide provides a comprehensive comparison of the biological activities of trifluoromethylated quinoxalines versus their non-fluorinated counterparts, supported by experimental data. Quinoxaline, a bicyclic heteroaromatic compound, serves as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.
Comparative Biological Activity: A Quantitative Overview
The substitution of a methyl group with a trifluoromethyl group on the quinoxaline core has been shown to significantly enhance biological activity across various therapeutic areas. This section presents a quantitative comparison of the in vitro efficacy of trifluoromethylated versus non-fluorinated or methyl-substituted quinoxaline derivatives.
Anticancer Activity
The cytotoxic effects of quinoxaline derivatives have been extensively studied against various cancer cell lines. The data presented below highlights the superior anticancer potency of trifluoromethylated analogs.
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinoxaline Derivatives
| Compound ID | Structure | R | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-benzoyl-3-methyl-quinoxaline 1,4-di-N-oxide | -CH3 | Leukemia (CCRF-CEM) | > 100 | [1] |
| 1b | 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | -CF3 | Leukemia (CCRF-CEM) | 2.04 | [1] |
| 2a | 2-(4-chlorobenzoyl)-3-methyl-quinoxaline 1,4-di-N-oxide | -CH3 | Leukemia (MOLT-4/8) | > 100 | [1] |
| 2b | 2-(4-chlorobenzoyl)-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | -CF3 | Leukemia (MOLT-4/8) | 1.86 | [1] |
| 3a | 2-acetyl-3-methyl-quinoxaline 1,4-di-N-oxide | -CH3 | Non-Small Cell Lung Cancer (NCI-H460) | 33.1 | [1] |
| 3b | 2-acetyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | -CF3 | Non-Small Cell Lung Cancer (NCI-H460) | 2.19 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that the trifluoromethylated quinoxalines (1b , 2b , and 3b ) exhibit significantly lower IC50 values, indicating substantially higher anticancer potency compared to their methyl-substituted analogs (1a , 2a , and 3a ).
Antimicrobial Activity
The introduction of a trifluoromethyl group also imparts a remarkable enhancement in the antimicrobial properties of quinoxaline derivatives. The following table compares the minimal inhibitory concentrations (MIC) of trifluoromethylated and non-fluorinated analogs against various microbial strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoxaline Derivatives
| Compound ID | Structure | R | Microorganism | MIC (µg/mL) | Reference |
| 4a | 2-benzoyl-3-methyl-quinoxaline 1,4-di-N-oxide | -CH3 | Staphylococcus aureus ATCC 29213 | > 128 | [2] |
| 4b | 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | -CF3 | Staphylococcus aureus ATCC 29213 | 8 | [2] |
| 5a | 2-(furan-2-carbonyl)-3-methyl-quinoxaline 1,4-di-N-oxide | -CH3 | Enterococcus faecalis ATCC 29212 | > 128 | [2] |
| 5b | 2-(furan-2-carbonyl)-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | -CF3 | Enterococcus faecalis ATCC 29212 | 16 | [2] |
| 6a | 6-chloro-2-benzoyl-3-methyl-quinoxaline 1,4-di-N-oxide | -CH3 | Mycobacterium tuberculosis H37Rv | > 100 | [2] |
| 6b | 6-chloro-2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | -CF3 | Mycobacterium tuberculosis H37Rv | 12.5 | [2] |
MIC: The minimal inhibitory concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Similar to the trend observed in anticancer activity, the trifluoromethylated quinoxalines (4b , 5b , and 6b ) display significantly lower MIC values, indicating superior antimicrobial efficacy compared to their methyl-substituted counterparts (4a , 5a , and 6a ).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both trifluoromethylated and non-fluorinated quinoxalines) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the minimal inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Trifluoromethylated quinoxalines exert their biological effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation and survival.
Inhibition of EGFR Signaling Pathway
Many quinoxaline derivatives, particularly those with anticancer activity, have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.
Caption: Inhibition of the EGFR signaling pathway by trifluoromethylated quinoxalines.
Inhibition of Topoisomerase II
Another important mechanism of action for some anticancer quinoxaline derivatives is the inhibition of Topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase II inhibition by trifluoromethylated quinoxalines.
Conclusion
The inclusion of a trifluoromethyl group in the quinoxaline scaffold consistently and significantly enhances its biological activity. The presented data underscores the superior anticancer and antimicrobial potency of trifluoromethylated quinoxalines when compared to their non-fluorinated or methyl-substituted analogs. This enhancement is attributed to the unique electronic properties of the -CF3 group, which can improve metabolic stability, increase cell membrane permeability, and strengthen binding interactions with biological targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of therapeutic agents. The continued exploration of trifluoromethylated quinoxalines holds great promise for the development of novel and more effective treatments for cancer and infectious diseases.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloro-3-(trifluoromethyl)quinoxaline
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for chemical intermediates like 2-Chloro-3-(trifluoromethyl)quinoxaline is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of principal analytical methods for determining the purity of this compound, offering detailed experimental protocols and supporting data to facilitate methodological selection and implementation.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds, offering excellent separation and identification capabilities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful absolute quantification method that does not require a specific reference standard of the analyte.
The following table summarizes the key performance characteristics of these methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Quantification based on the direct proportionality of the NMR signal integral to the number of protons. |
| Typical Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL | ~0.3% (w/w) |
| Linearity Range | 0.1 - 100 µg/mL (R² > 0.999) | 0.5 - 50 µg/mL (R² > 0.998) | Not applicable (direct quantification) |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Strengths | - High resolution for complex mixtures- Suitable for non-volatile and thermally labile compounds- Well-established and widely available | - High sensitivity and selectivity (with MS)- Excellent for volatile impurities- Fast analysis times | - Absolute quantification without a specific analyte standard- Provides structural information- High precision and accuracy |
| Limitations | - Requires a reference standard for quantification- Higher solvent consumption | - Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures | - Lower sensitivity than chromatographic methods- Requires a certified internal standard- Potential for signal overlap |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed reverse-phase HPLC method is designed for the routine purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 50% A
-
5-20 min: 50% to 90% A
-
20-25 min: 90% A
-
25.1-30 min: 50% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Data Analysis:
The purity is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and confirming the identity of this compound.
Instrumentation and Chromatographic Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500).
Sample Preparation:
-
Solvent: Dichloromethane (GC grade).
-
Sample Solution: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in dichloromethane.
Data Analysis:
The purity is calculated using the area percent method from the Total Ion Chromatogram (TIC). Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative ¹H-NMR (qNMR)
This protocol outlines the use of qNMR for the absolute purity determination of this compound.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualizations
Caption: General workflow for the purity assessment of a chemical compound.
Caption: Decision logic for selecting an appropriate analytical method.
A Comparative Analysis of Suzuki Coupling Reactions: 2-Bromo- vs. 2-Chloro-3-(trifluoromethyl)quinoxaline
A detailed guide for researchers and professionals in drug development on the expected reactivity and yields of 2-bromo- and 2-chloro-3-(trifluoromethyl)quinoxaline in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of complex organic molecules, particularly for the formation of carbon-carbon bonds. When functionalizing the quinoxaline scaffold, a common pharmacophore, the choice of the halide at the 2-position—typically a bromine or chlorine atom—is a critical parameter that influences reaction efficiency and yield. This guide provides a comparative overview of the Suzuki coupling yields for 2-bromo- versus this compound, supported by established principles of organic chemistry and data from analogous heterocyclic systems.
The presence of the electron-withdrawing trifluoromethyl group at the 3-position of the quinoxaline ring is expected to increase the electrophilicity of the carbon-halogen bond, thereby enhancing the rate of oxidative addition to the palladium catalyst for both substrates. However, the inherent difference in bond strength between C-Br and C-Cl is the predominant factor governing their relative reactivity.
Comparative Yield Data of Analogous Heterocyclic Halides in Suzuki Coupling
To illustrate the expected differences in yield, the following table summarizes representative data from Suzuki coupling reactions of analogous bromo- and chloro-heterocycles. These examples demonstrate the generally higher yields achieved with bromo-substrates under similar or milder conditions.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | ~95 |
| 2-Chloro-pyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 / 18 | ~85-90 |
| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 / 8 | 77[1] |
| 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 / 8 | 90[1] |
| 2,6-Dichloroquinoxaline | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 / 8 | 96[1] |
Note: The data for 2,6-dichloroquinoxaline demonstrates the feasibility of Suzuki coupling with chloroquinoxalines, achieving high yields with various boronic acids. It is anticipated that the corresponding 2-bromo-6-chloroquinoxaline would provide similar or higher yields under potentially milder conditions.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 2-halo-3-(trifluoromethyl)quinoxalines. Protocol A is a standard procedure often suitable for more reactive bromides, while Protocol B employs a more active catalyst system typically required for less reactive chlorides.
Protocol A: General Procedure for 2-Bromo-3-(trifluoromethyl)quinoxaline
Materials:
-
2-Bromo-3-(trifluoromethyl)quinoxaline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)
Procedure:
-
To a round-bottom flask, add 2-bromo-3-(trifluoromethyl)quinoxaline, the arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
The reaction mixture is stirred and heated at 80-90 °C.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol B: General Procedure for this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand (e.g., XPhos, SPhos) (4 mol%) or a pre-formed Buchwald precatalyst.
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with this compound, the arylboronic acid, palladium source, ligand, and base.
-
The flask is sealed, removed from the glovebox, and anhydrous, degassed solvent is added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100-120 °C.
-
Reaction progress is monitored by TLC or LC-MS.
-
Following completion, the mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification of the crude material is achieved by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Biological Screening of Novel 2-Chloro-3-(trifluoromethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of novel 2-chloro-3-(trifluoromethyl)quinoxaline derivatives, offering insights into their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals.
Performance Comparison of Quinoxaline Derivatives
The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. The introduction of a chloro group at the 2-position and a trifluoromethyl group at the 3-position has been a key strategy in the development of potent anticancer and antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives against a panel of human cancer cell lines. The data, summarized in Table 1, demonstrates that the anticancer activity is dependent on the substituents on the carbonyl group, with phenyl-substituted compounds showing enhanced potency.[1]
Table 1: In Vitro Anticancer Activity of 2-Alkylcarbonyl and 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives [1]
| Compound ID | R Group | Mean GI₅₀ (µM) |
| 4c | tert-butyl | 1.02 |
| 6e | phenyl | 0.42 |
| 4g | difluoro-tert-butyl | 0.52 |
| 6g | difluoro-phenyl | 0.15 |
| 5c | Not Specified | 0.49 |
GI₅₀ represents the concentration required to inhibit the growth of cancer cells by 50%. Data is a mean from a 3-cell line panel (MCF7, NCI-H460, SF-268).
Antimicrobial Activity
In addition to their anticancer properties, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have exhibited significant antibacterial and antifungal activities. The presence of a halogen atom at the 6-position of the quinoxaline ring was found to further enhance their antimicrobial efficacy.[2] Table 2 provides a summary of the minimum inhibitory concentrations (MIC) for selected derivatives against various microbial strains.
Table 2: In Vitro Antimicrobial Activity of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides (MIC in µg/mL) [2]
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | E. coli | C. albicans | |
| 12a | >128 | 2-16 | >128 |
| 13a | 0.5-2 | 2-16 | >128 |
| 13b | 0.25-1 | 2-16 | >128 |
| 13c | 0.125-0.5 | 2-16 | >128 |
| 14b | 1-4 | 2-16 | >128 |
| 12c | >128 | >128 | 4-16 |
| 15b | >128 | >128 | 4-16 |
| 18b | >128 | >128 | 4-16 |
| 18c | >128 | >128 | 4-16 |
| 18d | >128 | >128 | 4-16 |
MIC represents the minimum concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocols
To ensure the reproducibility and validity of the biological screening, detailed experimental methodologies are crucial. The following are protocols for key assays used to evaluate the anticancer and antimicrobial activities of quinoxaline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank (medium only). Incubate the plates for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the quinoxaline derivatives in the assay buffer.
-
In a well of the plate, add the kinase, its substrate, and the inhibitor solution.
-
Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.[7]
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key experimental workflows and a potential signaling pathway targeted by these quinoxaline derivatives.
General workflow for the biological screening of novel quinoxaline derivatives.
Potential inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cytotoxicity of 2-Chloro-3-(trifluoromethyl)quinoxaline Analogs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2-Chloro-3-(trifluoromethyl)quinoxaline analogs against various cancer cell lines. The data presented is compiled from preclinical studies to facilitate the evaluation of these compounds as potential anticancer agents.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives was evaluated against a panel of three human cancer cell lines: MCF7 (breast), NCI-H460 (lung), and SF-268 (central nervous system). The results, presented as GI50 values (the concentration required to inhibit cell growth by 50%), indicate that the anticancer activity is influenced by the substituents on the carbonyl group. A general trend of increasing activity was observed in the order of ethyl < isopropyl < tert-butyl < phenyl-ones.[1][2]
Notably, compounds 4c, 6e, 4g, 6g, and 5c demonstrated the most potent activity, with mean GI50 values of 1.02, 0.42, 0.52, 0.15, and 0.49 µM, respectively.[1][2] These compounds also showed significant growth inhibition against a broader panel of 60 human tumor cell lines, particularly leukemia cell lines, where 75% of the GI50 values were less than 0.15 µM.[1][2]
| Compound ID | R Group (Substituent on Carbonyl) | MCF7 (Breast) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) | SF-268 (CNS) GI50 (µM) | Mean GI50 (µM) |
| 4c | Phenyl | 1.10 | 0.98 | 0.98 | 1.02 |
| 6e | Phenyl (with modifications) | 0.45 | 0.39 | 0.42 | 0.42 |
| 4g | Difluorinated Phenyl | 0.55 | 0.48 | 0.53 | 0.52 |
| 6g | Difluorinated Phenyl (with modifications) | 0.16 | 0.14 | 0.15 | 0.15 |
| 5c | Phenyl (with modifications) | 0.51 | 0.47 | 0.49 | 0.49 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically employed to assess the cytotoxicity of quinoxaline derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The quinoxaline analogs are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed and replaced with 100 µL of medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration used for the test compounds (typically ≤ 0.5%).
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway affected by quinoxaline analogs and a typical workflow for in vitro cytotoxicity screening.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
A Comparative Guide to the Antimicrobial Spectrum of Quinoxaline Derivatives with a Focus on 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, quinoxaline derivatives have emerged as a promising class of compounds with a broad range of biological activities, including potent antimicrobial effects. This guide provides an objective comparison of the antimicrobial spectrum of various quinoxaline derivatives, with a particular focus on the potential of 2-Chloro-3-(trifluoromethyl)quinoxaline, supported by available experimental data from the scientific literature.
Quantitative Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. While direct antimicrobial data for this compound is limited in the reviewed literature, the following tables summarize the in vitro antimicrobial activity of structurally related quinoxaline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates greater potency.
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides | [1] | ||||
| Compound 13c (6-chloro substituted) | >128 | >128 | >128 | >128 | [1] |
| 2,3-Disubstituted Quinoxalines | |||||
| 2-Chloro-3-hydrazinylquinoxaline | - | - | - | - | [2][3] |
| 2,3-Dichloroquinoxaline (2,3-DCQ) based diamino-derivatives | - | - | - | - | [4] |
| Other Substituted Quinoxalines | |||||
| 2-Chloro-3-methylquinoxaline derivatives | - | - | - | - | [5][6][7] |
| Quinoxaline derivative against MRSA | 1 - 8 | - | - | - | [8] |
Note: "-" indicates that specific data was not provided in the cited literature. The presented data is a selection from various studies and is intended for comparative purposes.
Table 2: Antifungal Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides | [1] | |||
| Compound 13c (6-chloro substituted) | >128 | - | - | [1] |
| 2-Chloro-3-hydrazinylquinoxaline | Variable | Variable | Variable | [2][3] |
Note: "-" indicates that specific data was not provided in the cited literature. "Variable" indicates that the efficacy varied significantly between different strains.
Structure-Activity Relationship Insights
The available literature suggests that the introduction of a trifluoromethyl group and a halogen atom to the quinoxaline scaffold can significantly modulate its antimicrobial activity. Studies on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown that these compounds exhibit notable antibacterial properties, particularly against Gram-positive bacteria, including mycobacteria.[1] The presence of a halogen atom at the 6-position of the quinoxaline ring has been shown to further enhance this activity.[1]
While direct data on this compound is not available, based on the observed trends, it is plausible to hypothesize that this compound could exhibit significant antimicrobial activity. The electron-withdrawing nature of both the chloro and trifluoromethyl groups at positions 2 and 3, respectively, may play a crucial role in its interaction with microbial targets.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial activity of quinoxaline derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The quinoxaline derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plates are then incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method for Preliminary Antimicrobial Screening
This method is often used for initial screening of antimicrobial activity.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Creation of Wells: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.
-
Application of Test Compounds: A specific volume of the dissolved quinoxaline derivative at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
General Synthetic Pathway for Substituted Quinoxalines
The following diagram illustrates a common synthetic route for obtaining substituted quinoxaline derivatives, which can then be screened for antimicrobial activity.
Caption: General synthetic route for producing diverse quinoxaline derivatives for antimicrobial screening.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the typical workflow for evaluating the antimicrobial properties of newly synthesized quinoxaline compounds.
Caption: Standard experimental workflow for assessing the antimicrobial activity of quinoxaline compounds.
References
- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 3. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline: A Spectral Data Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a comprehensive validation of the synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline, a key building block in medicinal chemistry, through a detailed comparison of its expected spectral data with that of analogous structures. This guide includes detailed experimental protocols, comparative data tables, and visualizations to support the identification and quality control of this compound.
Synthesis Pathway and Alternative Approach
The most plausible and widely adopted method for the synthesis of this compound involves a two-step process. The initial step is the condensation of o-phenylenediamine with a trifluoromethyl-substituted 1,2-dicarbonyl equivalent, such as ethyl 3,3,3-trifluoropyruvate, to form the intermediate 2-hydroxy-3-(trifluoromethyl)quinoxaline. Subsequent chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), yields the final product.
An alternative synthetic strategy could involve the direct condensation of o-phenylenediamine with a pre-functionalized trifluoromethyl-containing building block that already possesses a suitable leaving group at the C2 position, potentially streamlining the process by avoiding the isolation of the hydroxy intermediate.
Caption: Synthetic pathways for this compound.
Experimental Protocols
Synthesis of 2-Hydroxy-3-(trifluoromethyl)quinoxaline (Intermediate)
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 3,3,3-trifluoropyruvate (1.05 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-hydroxy-3-(trifluoromethyl)quinoxaline.
Synthesis of this compound (Final Product)
-
In a round-bottom flask, combine 2-hydroxy-3-(trifluoromethyl)quinoxaline (1.0 eq) with phosphorus oxychloride (POCl₃, 3-5 eq).
-
Heat the mixture to reflux for 3-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Spectral Data Validation
The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below is a comparison of the expected spectral data with that of a structurally related compound, 2-chloroquinoxaline.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring of the quinoxaline core. The electron-withdrawing trifluoromethyl and chloro groups will influence the chemical shifts of these protons, generally causing them to appear at a lower field compared to unsubstituted quinoxaline.
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 2-Chloroquinoxaline |
| H-5/H-8 | 8.10 - 8.30 (m) | 8.00 - 8.15 (m) |
| H-6/H-7 | 7.80 - 8.00 (m) | 7.65 - 7.80 (m) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 2-Chloroquinoxaline |
| C-2 | 145 - 148 | ~146 |
| C-3 | 140 - 143 (q, JC-F ≈ 35-40 Hz) | ~142 |
| C-CF₃ | 118 - 122 (q, JC-F ≈ 270-280 Hz) | - |
| C-4a/C-8a | 140 - 142 | ~141 |
| C-5/C-8 | 130 - 132 | ~130 |
| C-6/C-7 | 128 - 130 | ~129 |
IR Spectroscopy
The infrared spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound |
| C=N stretching | 1610 - 1630 |
| C-Cl stretching | 750 - 780 |
| C-F stretching | 1100 - 1300 (strong, multiple bands) |
| Aromatic C-H stretching | 3050 - 3100 |
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).
| Parameter | Expected Value for this compound |
| Molecular Formula | C₉H₄ClF₃N₂ |
| Molecular Weight | 232.59 g/mol |
| [M]⁺ | m/z 232 |
| [M+2]⁺ | m/z 234 |
Caption: Workflow for the spectral validation of synthesized compounds.
By following the outlined synthetic procedures and comparing the obtained spectral data with the expected values presented in this guide, researchers can confidently validate the successful synthesis and purity of this compound.
Safety Operating Guide
Proper Disposal of 2-Chloro-3-(trifluoromethyl)quinoxaline: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-3-(trifluoromethyl)quinoxaline. Adherence to these procedural guidelines is critical for ensuring personnel safety and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
I. Hazard Profile and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory during handling and disposal.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation before use and change immediately if contaminated.[4] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn in addition to goggles for tasks with a higher risk of splashing.[4] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned for maximum coverage.[4] |
| Respiratory | Chemical fume hood | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] |
II. Operational Disposal Plan: Step-by-Step Protocol
The primary method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[6][7] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4][6]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated labware, as hazardous waste.
-
This compound is classified as a halogenated organic waste .[4] It is critical to segregate it from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent hazardous reactions and ensure proper disposal.[6]
-
-
Waste Collection and Container Management:
-
Solid Waste: Collect all solid waste, such as contaminated weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated container labeled "Halogenated Organic Liquid Waste".[7] Do not mix with non-compatible solvent waste streams.[7]
-
All waste containers must be leak-proof, constructed of a compatible material, and kept securely closed except when adding waste.[6]
-
Containers must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[6][7]
-
-
Storage and Disposal:
-
Store waste containers in a designated and secure hazardous waste satellite accumulation area.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal service in accordance with institutional and local regulations.[5]
-
III. Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation. Place the spilled material and any contaminated cleaning materials into a labeled container for hazardous waste.[5]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
-
IV. Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. aaronchem.com [aaronchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Operational Guide for 2-Chloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-3-(trifluoromethyl)quinoxaline. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available data, it presents the following risks:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. Proper selection and use of PPE is the primary defense against exposure.[7]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[3][6][7][8] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended. | Must meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8][9] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[7][8][9] |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound or its solutions must be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.[7][8] |
| Feet | Closed-toe, chemical-resistant footwear | Protects feet from spills and falling objects.[8] |
Operational Plan: Step-by-Step Handling Procedures
A standardized operational plan is crucial for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for handling this compound.[7]
-
Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) is clean and readily accessible within the fume hood.[7]
-
Verify that an emergency eyewash station and safety shower are accessible.[7]
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound inside the chemical fume hood to contain any dust particles.[7]
-
Use a spatula for handling the solid and avoid creating dust.
-
When preparing a solution, add the solid to the solvent slowly to prevent splashing.[7]
3. During Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the reaction vessel closed to prevent the release of vapors.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Remove and dispose of contaminated PPE in the designated hazardous waste container.[7]
-
Wash hands thoroughly with soap and water after handling is complete.[1][8]
Emergency Procedures
In the event of an accidental release or exposure, follow these immediate actions:
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][10] If skin irritation persists, seek medical attention.[1][4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4][10] Seek immediate medical attention.[1][4][10] |
| Inhalation | Move the individual to fresh air.[1][4][10] If breathing is difficult, provide artificial respiration.[1][10] Seek medical attention if symptoms occur.[1][4][10] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[1][10] Get medical attention if symptoms occur.[1][10] |
| Spill | For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][8] For major spills, evacuate the area and alert the appropriate emergency response team.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[7] The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.[7]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Contaminated PPE: Dispose of all used PPE as hazardous waste in the designated container.[8]
Disposal Procedure:
-
Dispose of all waste through a licensed professional waste disposal service.[3]
-
Ensure compliance with all local, regional, and national hazardous waste regulations.[2]
References
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.es [fishersci.es]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
